(4-Chloropyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNUGKDTZRYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331087 | |
| Record name | (4-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189449-41-0 | |
| Record name | (4-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (4-Chloropyridin-3-yl)methanol. It delves into its core chemical profile, synthesis, applications, and safety protocols, providing expert insights into its utility as a critical building block in modern chemistry.
Introduction: Strategic Importance in Synthesis
This compound is a functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three key structural features: the pyridine ring, the chloro substituent, and the hydroxymethyl group. This trifecta of functionality makes it a versatile and highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine core is a prevalent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The chloro group acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, while the primary alcohol (methanol) group allows for straightforward derivatization through oxidation, esterification, or conversion to a leaving group.
Its application is particularly noted in the synthesis of nicotinic acetylcholine receptor modulators and compounds targeting neurological disorders.[1] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist looking to leverage its synthetic potential.
Compound Profile and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research.
| Property | Value | Source |
| CAS Number | 189449-41-0 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| MDL Number | MFCD09743993 | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Room temperature, in a dry, dark place under an inert atmosphere | [1][2] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing this compound is through the reduction of a corresponding carboxylic acid ester, such as ethyl 4-chloronicotinate. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reduction.
Rationale for Reagent Selection
The choice of reducing agent is critical. While various hydrides can reduce esters, Lithium aluminum hydride (LiAlH₄) is selected for its high reactivity, which ensures a complete and rapid conversion.
-
Expertise & Causality: Unlike milder reagents like sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ is a potent nucleophilic hydride source capable of reducing the ester carbonyl to the primary alcohol. The reaction is conducted in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent the violent and uncontrolled quenching of the highly reactive LiAlH₄ by protic solvents like water or alcohols. Cooling the reaction to -78°C initially is a crucial safety and selectivity measure. It controls the initial exothermic burst upon adding the ester and minimizes potential side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating reaction, quench, workup, and purification steps to ensure the isolation of a high-purity product. A similar procedure is well-documented for analogous substrates.[2]
Step 1: Reaction Setup
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium aluminum hydride (1.1 eq.) suspended in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
-
The suspension is cooled to -78°C using a dry ice/acetone bath.
Step 2: Addition of Ester
-
A solution of ethyl 4-chloronicotinate (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of ester) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -65°C.
-
Upon completion of the addition, the reaction mixture is stirred at -78°C for 3 hours.
Step 3: Reaction Quench (Fieser Workup)
-
The reaction is carefully quenched by the sequential, slow, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour until a granular white precipitate forms. This method is highly reliable for safely quenching LiAlH₄ and generating easily filterable aluminum salts.
Step 4: Isolation and Purification
-
The solid aluminum salts are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional THF or ethyl acetate.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
-
The resulting residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile intermediate. The chlorine atom is a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions.
Role in Cross-Coupling Reactions
The 4-position of the pyridine ring is susceptible to nucleophilic substitution, but more commonly, the chloro group serves as an electrophilic partner in reactions like the Suzuki-Miyaura coupling.
Caption: Suzuki coupling using this compound.
This strategy is fundamental in medicinal chemistry for synthesizing biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).[3] The ability to install various aryl or heteroaryl groups at the 4-position allows for extensive Structure-Activity Relationship (SAR) studies.
Derivatization of the Methanol Group
The primary alcohol provides another site for modification:
-
Oxidation: Oxidation to the corresponding aldehyde (4-chloro-3-pyridinecarboxaldehyde) using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane opens up access to further carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or reductive amination.
-
Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, or directly to an alkyl halide (e.g., using SOCl₂). This activates the benzylic-like position for nucleophilic substitution, enabling the introduction of amines, azides, cyanides, and other functional groups.
These dual handles for reactivity make the title compound a powerful tool for building diverse chemical libraries for drug discovery.[1]
Analytical Characterization
Confirming the identity and purity of the synthesized material is non-negotiable. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic-like CH₂ group, and a broad singlet for the OH proton.
-
¹³C NMR will show distinct signals for the six carbon atoms.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (143.57 g/mol ) and show a characteristic isotopic pattern (approx. 3:1 ratio for M+ and M+2 peaks) due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: Will display a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions are essential.
-
Hazard Classification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Similar hazards should be assumed for the free base.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6][7]
-
Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
Conclusion
This compound is more than just a chemical; it is a strategic enabler for innovation in pharmaceutical and materials science. Its well-defined reactivity, underpinned by the chloro and hydroxymethyl functional groups, provides a reliable and versatile platform for the synthesis of novel and complex molecules. By understanding the principles of its synthesis, handling, and downstream applications as detailed in this guide, researchers can confidently and effectively integrate this valuable building block into their discovery workflows.
References
- 1. This compound [myskinrecipes.com]
- 2. (4-aMino-6-chloropyridin-3-yl)Methanol | 846036-96-2 [chemicalbook.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
An In-depth Technical Guide to the Physical Properties of (4-Chloropyridin-3-yl)methanol
Introduction
(4-Chloropyridin-3-yl)methanol, a substituted pyridine derivative, is a key building block in modern medicinal and agrochemical research.[1] Its structural features, comprising a chloropyridine core with a hydroxymethyl group, make it a valuable intermediate for synthesizing a range of complex molecules, including nicotinic acetylcholine receptor modulators for neurological disorders and bioactive ingredients for selective herbicides and pesticides.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its effective handling, characterization, and application in synthetic chemistry.
This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. The focus is on providing a practical framework for scientists to validate the identity and purity of this compound, ensuring the reliability and reproducibility of their research.
Core Physical and Chemical Identifiers
A precise identification of this compound is the foundational step for any scientific investigation. The primary identifiers for this compound are its CAS Number, molecular formula, and molecular weight.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2][3][4][5] |
| CAS Number | 189449-41-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
It is crucial for researchers to verify the CAS number of their starting material, as several isomers exist, such as (4-Chloropyridin-2-yl)methanol (CAS: 63071-10-3) and (3-Chloropyridin-4-yl)methanol (CAS: 79698-53-6), which will possess different physical properties.[6]
Experimentally Determined Physical Properties
While specific, experimentally verified physical property data for this compound is not extensively reported in publicly available literature, the following sections detail the standard methodologies for determining these crucial parameters. The data for isomeric compounds, where available, are provided for comparative purposes but should not be considered representative of this compound.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.
Reported Data for an Isomer:
-
(3-Chloropyridin-4-yl)methanol: 73-77°C[7]
This protocol outlines the capillary method using a modern digital melting point apparatus.
Methodology Rationale: The capillary method is a widely adopted, simple, and reliable technique that requires a minimal amount of sample.[8] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[8] A slow heating rate near the melting point is crucial for an accurate determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[8]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to determine a rough melting range.[10] Allow the apparatus to cool before proceeding.
-
Accurate Measurement: Heat the sample at a medium rate to about 20°C below the expected melting point.[11] Then, decrease the heating rate to approximately 1-2°C per minute.[11]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Self-Validation: To confirm the identity of the compound, a mixed melting point determination can be performed.[9] A small amount of the sample is mixed with a known standard of this compound. If there is no depression or broadening of the melting point, the identity of the sample is confirmed.[9]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation. The "like dissolves like" principle suggests that its polarity, influenced by the pyridine ring and the hydroxyl group, will dictate its solubility.[12]
Reported Data for a Related Compound:
-
(4-Amino-pyridin-3-yl)-methanol: Slightly soluble in water.
This protocol provides a systematic approach to determining the solubility of this compound in water and common organic solvents.
Methodology Rationale: A standardized procedure involving the addition of a specific amount of solute to a measured volume of solvent allows for a qualitative and semi-quantitative assessment of solubility. Vigorous mixing ensures that the system reaches equilibrium.
Step-by-Step Protocol:
-
Solvent Selection: Prepare a panel of test solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to cover a range of polarities.
-
Sample Preparation: Weigh out a specific amount of this compound (e.g., 10 mg) into a series of small, clean test tubes.
-
Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 1 mL) in small portions.
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates solubility.
-
Classification: Classify the solubility as:
-
Soluble: The entire sample dissolves.
-
Partially Soluble: Some of the sample dissolves, but solid particles remain.
-
Insoluble: No apparent dissolution of the sample.
-
-
pH-Dependent Solubility (for aqueous solutions): For compounds with acidic or basic functional groups, solubility can be pH-dependent. Test the solubility in aqueous solutions of 5% HCl and 5% NaOH. An increase in solubility in acidic solution suggests a basic functional group (the pyridine nitrogen), while increased solubility in a basic solution would indicate an acidic proton (the hydroxyl group).[13]
Caption: Workflow for Solubility Profile Determination.
pKa Value
The pKa value provides a quantitative measure of the acidity or basicity of a molecule. For this compound, the primary basic site is the nitrogen atom of the pyridine ring. The pKa of the hydroxyl group is expected to be significantly higher.
Reported Data for Related Compounds:
-
Pyridoxine (a pyridine derivative): pKa = 5.24 (experimentally determined by NMR).
This method is based on the principle that the chemical shifts of protons near an ionizable group will change as a function of the solution's pH (or pD in D₂O).[14]
Methodology Rationale: NMR spectroscopy provides a sensitive probe to monitor the protonation state of a molecule. By titrating a solution of the compound with an acid or base and recording the ¹H NMR spectra at different pH values, a titration curve can be generated by plotting the chemical shift of a specific proton versus the pH. The pKa is the pH at which the ionizable group is 50% protonated, which corresponds to the inflection point of the titration curve.[14]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of NMR tubes each containing a solution of this compound in D₂O at a constant concentration.
-
pH Adjustment: Adjust the pD of each solution to a different value across a range that brackets the expected pKa (e.g., pD 1 to 7 for the pyridine nitrogen). This can be done by adding small aliquots of DCl or NaOD.
-
pD Measurement: Measure the pD of each solution using a calibrated pH meter (note: pD = pH reading + 0.4).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation of the nitrogen atom. Plot the chemical shift (δ) of this proton against the measured pD values.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a signal for the methylene protons (-CH₂-), and a signal for the hydroxyl proton (-OH). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic ring, C=C and C=N stretches of the pyridine ring, and the C-Cl stretch.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the hydrochloride salt is classified as harmful if swallowed, and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14] General precautions for handling chloro-substituted pyridine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Room temperature storage is generally acceptable.[1]
Conclusion
This compound is a crucial intermediate in chemical synthesis. This guide has consolidated the available identifying information and provided a detailed framework of robust, validated experimental protocols for determining its key physical properties. For researchers and drug development professionals, the application of these methodologies will ensure the accurate characterization of this compound, thereby upholding the integrity and quality of their scientific endeavors. The emphasis on experimental determination is necessitated by the current lack of comprehensive published data for this specific isomer, highlighting an opportunity for further research and data dissemination within the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. This compound , 97% , 189449-41-0 - CookeChem [cookechem.com]
- 5. 189449-41-0|this compound|BLD Pharm [bldpharm.com]
- 6. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sincerechemical.com [sincerechemical.com]
- 8. westlab.com [westlab.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of (4-Chloropyridin-3-yl)methanol in Modern Chemistry
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural arrangement, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This intermediate is particularly crucial in the production of nicotinic acetylcholine receptor modulators, which are instrumental in developing treatments for neurological disorders such as Alzheimer's and Parkinson's disease.[1] Furthermore, its incorporation into agrochemical formulations can enhance the bioactivity of selective herbicides and pesticides.[1] The strategic importance of this compound necessitates a comprehensive understanding of its synthesis to enable efficient and scalable production for further research and commercial applications.
This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge required to confidently synthesize this valuable intermediate.
Primary Synthetic Strategy: Reduction of 4-Chloronicotinic Acid and its Derivatives
The most prevalent and logical approach to the synthesis of this compound involves the reduction of the carboxylic acid functionality of 4-chloronicotinic acid or its corresponding esters. This strategy is favored due to the commercial availability and relative stability of the starting material. The choice of reducing agent is critical and dictates the reaction conditions, chemoselectivity, and overall efficiency of the synthesis. Two main classes of reducing agents are predominantly employed: aluminum hydrides and boranes.
Route 1: Lithium Aluminum Hydride (LAH) Reduction of 4-Chloronicotinic Acid
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[2][3]
Mechanism of LAH Reduction:
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction to form hydrogen gas and a lithium carboxylate salt.[4] Subsequently, the aluminum hydride coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack by another hydride ion. This leads to the formation of a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further by LAH to the corresponding primary alcohol.[5]
Figure 1: Simplified mechanism of LAH reduction of a carboxylic acid.
Experimental Protocol: LAH Reduction of 4-Chloronicotinic Acid
Materials:
-
4-Chloronicotinic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of LAH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of 4-chloronicotinic acid (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[6]
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with water, so all glassware must be oven-dried and solvents must be anhydrous to prevent quenching of the reagent and to ensure safety.[3]
-
Inert Atmosphere: An inert atmosphere prevents the reaction of LAH with atmospheric moisture.
-
Slow Addition at 0 °C: The reaction is highly exothermic. Slow addition of the carboxylic acid to the LAH suspension at low temperature helps to control the reaction rate and prevent overheating.
-
Fieser Workup: This specific workup procedure is designed to safely quench the excess LAH and precipitate the aluminum salts in a granular form that is easy to filter off.[6]
Route 2: Borane Reduction of 4-Chloronicotinic Acid
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent than LAH. It readily reduces carboxylic acids to primary alcohols while being less reactive towards many other functional groups, offering a milder alternative.[7][8]
Mechanism of Borane Reduction:
The reduction of a carboxylic acid with borane involves the formation of an acyloxyborane intermediate. The carbonyl oxygen of the carboxylic acid acts as a Lewis base, coordinating to the Lewis acidic boron atom of BH₃. This is followed by the transfer of a hydride from the borane to the carbonyl carbon and the elimination of hydrogen gas. This process can occur multiple times, leading to a triacyloxyborane intermediate. Subsequent hydride transfers from another equivalent of borane reduce the ester-like intermediates to the primary alcohol. The reaction is typically quenched with an alcohol, like methanol, to decompose any remaining borane complexes.[5][9][10]
Figure 2: Simplified mechanism of borane reduction of a carboxylic acid.
Experimental Protocol: Borane Reduction of 4-Chloronicotinic Acid
Materials:
-
4-Chloronicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-chloronicotinic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (approximately 2.0-3.0 equivalents) dropwise to the stirred solution of the carboxylic acid. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane and to decompose the borate esters.
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexanes) to yield this compound.
Causality Behind Experimental Choices:
-
Excess Borane: An excess of borane is used to ensure the complete reduction of the carboxylic acid and any intermediates.
-
Refluxing THF: Heating the reaction mixture helps to drive the reduction to completion, especially for less reactive substrates.
-
Methanol Quench: Methanol is used to safely decompose the excess borane and to hydrolyze the borate ester intermediates to the desired alcohol.[7]
Route 3: Two-Step Synthesis via Esterification followed by Reduction
An alternative to the direct reduction of the carboxylic acid is a two-step process involving an initial esterification of 4-chloronicotinic acid, followed by the reduction of the resulting ester. This approach can sometimes offer advantages in terms of purification and selectivity, especially when milder reducing agents are desired for the final step.
Step 3a: Fischer Esterification of 4-Chloronicotinic Acid
Fischer esterification is a classic method for converting a carboxylic acid and an alcohol to an ester using an acid catalyst.[11]
Experimental Protocol: Synthesis of Methyl 4-chloronicotinate
Materials:
-
4-Chloronicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Suspend 4-chloronicotinic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride).
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl 4-chloronicotinate, which can be purified by chromatography or distillation if necessary.
Step 3b: Reduction of Methyl 4-chloronicotinate
The resulting ester can be reduced to this compound using either LAH or, advantageously, a milder reducing agent like sodium borohydride (NaBH₄) in the presence of a suitable solvent system. While NaBH₄ is generally unreactive towards esters, its reactivity can be enhanced by using a mixture of THF and methanol, allowing for the reduction to proceed.[11][12][13]
Experimental Protocol: Sodium Borohydride Reduction of Methyl 4-chloronicotinate
Materials:
-
Methyl 4-chloronicotinate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-chloronicotinate in a mixture of THF and methanol.
-
Add sodium borohydride portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and quench by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ester Intermediate: Converting the carboxylic acid to an ester allows for the use of milder reducing agents like NaBH₄, which can be advantageous for substrates with other sensitive functional groups.
-
NaBH₄ in THF/MeOH: The combination of THF and methanol enhances the reducing power of NaBH₄, enabling it to reduce the ester.[11][13]
Alternative Synthetic Approaches
While the reduction of 4-chloronicotinic acid is the most direct route, other synthetic strategies can be employed, particularly if the starting materials are more readily available or if a different substitution pattern is desired.
Route 4: Synthesis from 3-Methyl-4-chloropyridine
This route involves the oxidation of the methyl group of 3-methyl-4-chloropyridine to an aldehyde, followed by the reduction of the aldehyde to the desired alcohol.
Step 4a: Oxidation of 3-Methyl-4-chloropyridine
The oxidation of the methyl group can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
Step 4b: Reduction of 4-Chloro-3-pyridinecarboxaldehyde
The resulting aldehyde, 4-chloro-3-pyridinecarboxaldehyde, can be easily reduced to this compound using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 4-Chloro-3-pyridinecarboxaldehyde
Materials:
-
4-Chloro-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-3-pyridinecarboxaldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography.
Route 5: Grignard or Organolithium Approach
A more convergent approach involves the formation of an organometallic intermediate from a suitable 3-halopyridine derivative, which is then reacted with formaldehyde. For instance, a 3,4-disubstituted pyridine could be selectively lithiated at the 3-position, followed by a reaction with formaldehyde. However, achieving the desired regioselectivity in the metallation of chloropyridines can be challenging.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| 1: Direct LAH Reduction | 4-Chloronicotinic acid | LiAlH₄ | - One-step reaction- High yielding | - Highly reactive and hazardous reagent- Requires strict anhydrous conditions | Good to Excellent |
| 2: Direct Borane Reduction | 4-Chloronicotinic acid | BH₃·THF or BH₃·SMe₂ | - Milder than LAH- More chemoselective | - Requires careful handling of borane reagents- May require heating | Good |
| 3: Esterification then Reduction | 4-Chloronicotinic acid | H⁺/MeOH, then NaBH₄ | - Allows use of milder reducing agent (NaBH₄)- Potentially easier purification of ester intermediate | - Two-step process- Overall yield may be lower | Moderate to Good |
| 4: From 3-Methyl-4-chloropyridine | 3-Methyl-4-chloropyridine | Oxidizing agent, then NaBH₄ | - Utilizes a different starting material | - Two-step process- Oxidation step can be low yielding or use toxic reagents | Variable |
| 5: Organometallic Approach | Halogenated pyridine derivative | Organolithium or Grignard reagent, Formaldehyde | - Convergent synthesis | - Regioselectivity can be an issue- Requires careful control of reaction conditions | Variable |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably and efficiently achieved through the reduction of 4-chloronicotinic acid. The choice between lithium aluminum hydride and borane as the reducing agent will depend on the scale of the synthesis, the available equipment, and the desired level of safety and selectivity. For large-scale production, the two-step route involving esterification followed by reduction with the less hazardous sodium borohydride may be preferable.
Future research in this area may focus on developing more sustainable and catalytic methods for the reduction of the carboxylic acid, potentially utilizing catalytic hydrogenation with heterogeneous or homogeneous catalysts under milder conditions. Such advancements would further enhance the accessibility of this important building block for the continued development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Workup [chem.rochester.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 10. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Spectroscopic Data of (4-Chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for the key pharmaceutical and agrochemical intermediate, (4-Chloropyridin-3-yl)methanol. This document is intended to serve as an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile heterocyclic compound.
Introduction: The Significance of this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 189449-41-0, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features make it a valuable building block in the synthesis of nicotinic acetylcholine receptor modulators, which are under investigation for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.[1] Furthermore, its application extends to the agrochemical industry, where it is utilized in the formulation of selective herbicides and pesticides.[1]
Given its pivotal role as a synthetic intermediate, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This guide presents a detailed examination of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis for this compound confirms a purity of ≥98.0% by ¹H NMR, indicating the reliability of this technique for its characterization.
Molecular Structure and Properties
A foundational understanding of the molecular structure is crucial for the interpretation of its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| CAS Number | 189449-41-0 | [1] |
The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a hydroxymethyl group, gives rise to a unique spectroscopic fingerprint.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer.
Interpretation of the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~8.5 | Singlet | 1H |
| H6 | ~8.4 | Doublet | 1H |
| H5 | ~7.4 | Doublet | 1H |
| -CH₂- | ~4.7 | Singlet (or Doublet) | 2H |
| -OH | Variable | Broad Singlet | 1H |
Causality Behind Assignments:
-
Aromatic Protons (H2, H6, H5): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom. H2 and H6, being in the ortho positions relative to the nitrogen, will appear at the lowest field. The chlorine atom at the 4-position will further influence the chemical shifts of the adjacent protons.
-
Methylene Protons (-CH₂-): The protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a chemical shift in the range of 4.5-5.0 ppm. Depending on the solvent and temperature, coupling to the hydroxyl proton may be observed, which would result in a doublet. More commonly, rapid exchange of the hydroxyl proton leads to a singlet for the methylene group.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Figure 2. Workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR spectroscopy. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Interpretation of the Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C4 | ~150 |
| C2 | ~149 |
| C6 | ~148 |
| C3 | ~135 |
| C5 | ~123 |
| -CH₂- | ~60 |
Causality Behind Assignments:
-
Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region (120-150 ppm). The carbon atom bearing the chlorine (C4) is expected to be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also appear at a lower field.
-
Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group, being an sp³-hybridized carbon attached to an oxygen atom, will appear in the range of 55-65 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin film between salt plates can be used.
Interpretation of the Spectrum: The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3400-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=N, C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-O (alcohol) | 1260-1000 | Strong |
| C-Cl | 800-600 | Medium to Strong |
Causality Behind Assignments:
-
O-H Stretch: The broad, strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibration of a hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.
-
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular formula.
Interpretation of the Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 143/145 | Molecular ion peak with a characteristic ~3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
| [M-H]⁺ | 142/144 | Loss of a hydrogen atom. |
| [M-OH]⁺ | 126/128 | Loss of the hydroxyl radical. |
| [M-CH₂OH]⁺ | 112/114 | Loss of the hydroxymethyl radical. |
| [C₅H₃ClN]⁺ | 112/114 | Fragmentation of the side chain. |
Causality Behind Fragmentation: Under electron ionization, the molecule will lose an electron to form the molecular ion, [M]⁺. The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing fragments. Common fragmentation pathways for benzyl-type alcohols include the loss of the hydroxyl group or the entire hydroxymethyl side chain.
Predicted collision cross-section values for the protonated molecule ([M+H]⁺) and other adducts of the hydrochloride salt have been calculated, which can be useful in ion mobility-mass spectrometry studies.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers a powerful analytical toolkit for ensuring the identity and purity of this important chemical intermediate. Researchers and drug development professionals can leverage this information to support their synthetic efforts and advance their scientific objectives.
References
Navigating the Spectral Landscape of (4-Chloropyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of nicotinic acetylcholine receptor modulators and other therapeutic agents.[1] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Introduction: The Structural Significance of this compound
The substituted pyridine motif is a cornerstone in the design of biologically active molecules. The specific arrangement of the chloro and hydroxymethyl substituents on the pyridine ring of this compound creates a unique electronic and steric environment. This, in turn, dictates its reactivity and its ability to interact with biological targets.
NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ), spin-spin coupling (J), and signal multiplicity in an NMR spectrum offer a wealth of information about the connectivity of atoms and the electronic environment of each nucleus. A thorough understanding of the NMR spectra of this compound is therefore not just an analytical requirement but a fundamental prerequisite for its effective application in research and development.
Experimental Protocols for NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, with a residual proton peak around 2.50 ppm. The chemical shifts of the analyte can be influenced by the solvent, so consistency is key for comparative studies.
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. A small amount (typically <1% v/v) should be added to the NMR tube.
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex coupling patterns in the aromatic region of the ¹H NMR spectrum.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate to cover the signals of interest and the TMS reference.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically enough for a sample of this concentration to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A spectral width of 0 to 160 ppm will encompass the expected chemical shifts for the pyridine and methanol carbons.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to obtain a spectrum with a good signal-to-noise ratio, depending on the sample concentration.
Spectral Data and Interpretation
While a definitive, publicly available, and fully assigned NMR spectrum for this compound is not readily found in major spectral databases, a Certificate of Analysis for the compound confirms that its ¹H NMR spectrum is consistent with the expected structure.[2] Based on established principles of NMR spectroscopy and data from analogous substituted pyridines, the following is a detailed prediction and interpretation of the expected ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s | - |
| H-6 | ~8.4 | d | ~5.0 |
| H-5 | ~7.3 | d | ~5.0 |
| -CH₂- | ~4.7 | s | - |
| -OH | Variable | br s | - |
Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
-
H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a singlet due to the absence of adjacent protons.
-
H-6: This proton is also adjacent to the nitrogen and will be significantly deshielded. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to H-6 and will therefore appear as a doublet. The coupling constant (J) between H-5 and H-6 should be identical.
-
-
Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to any other protons, so they are expected to appear as a sharp singlet. Their chemical shift will be influenced by the adjacent hydroxyl group and the pyridine ring.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O, causing the signal to disappear.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each of the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~150 |
| C-2 | ~148 |
| C-6 | ~147 |
| C-3 | ~135 |
| C-5 | ~123 |
| -CH₂- | ~60 |
Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum (typically 120-160 ppm).
-
The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chlorine atom (C-4) are expected to be the most deshielded and appear at the downfield end of this region.
-
The quaternary carbons (C-3 and C-4) may exhibit weaker signals compared to the protonated carbons due to longer relaxation times.
-
-
Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group will appear in the upfield region of the spectrum, typically around 60 ppm, characteristic of a carbon atom singly bonded to an oxygen atom.
Advanced NMR Techniques for Structural Confirmation
For complex molecules or in cases of signal overlap, advanced 2D NMR experiments can be invaluable for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of H-2, H-5, H-6, and the methylene protons to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, correlations from the methylene protons to C-3 and C-4 would be expected.
Conclusion
A thorough understanding and correct interpretation of the ¹H and ¹³C NMR spectra of this compound are essential for its use in synthetic and medicinal chemistry. This guide provides a framework for the acquisition, prediction, and interpretation of this crucial analytical data. While experimentally obtained and fully assigned spectra are the gold standard, the principles and predictions outlined here offer a robust guide for researchers working with this important chemical entity. The application of advanced 2D NMR techniques can further solidify the structural assignment, ensuring the quality and reliability of research outcomes.
References
Safeguarding the Keystone: A Technical Guide to the Stability and Storage of (4-Chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of (4-Chloropyridin-3-yl)methanol in Synthesis
This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural features are leveraged by medicinal chemists to construct more complex molecules, particularly as a key intermediate in the development of nicotinic acetylcholine receptor modulators for neurological disorders and in the creation of selective herbicides.[1] The integrity of this starting material is paramount; its degradation can introduce impurities that may compromise reaction yields, lead to the formation of undesirable side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and protocols for assessing its stability to ensure its optimal use in research and development.
Chemical Stability Profile
While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from its structural motifs—a chlorinated pyridine ring and a primary alcohol. The primary modes of degradation for this and structurally related compounds are oxidation, photodegradation, and reactions under strongly acidic or basic conditions.[2]
Potential Degradation Pathways
The hydroxymethyl group is the most likely site of initial degradation through oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of the corresponding aldehyde, (4-chloropyridin-3-yl)carbaldehyde, which can be further oxidized to 4-chloronicotinic acid.[2]
Pyridine and its derivatives are also known to be sensitive to light, particularly UV radiation, which can induce photochemical reactions and lead to degradation.[2][3] The presence of the chlorine atom may also influence the molecule's susceptibility to nucleophilic substitution or other degradation reactions, especially under harsh conditions.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions based on supplier information and safety data for related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, with preference for a cool environment.[1][4][5] | Prevents acceleration of degradation reactions that can be initiated by heat. |
| Atmosphere | Store in a tightly-closed container.[4][5] Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. | Minimizes exposure to atmospheric oxygen and moisture, which can lead to oxidation and other degradative processes. |
| Light Exposure | Store away from direct sunlight and UV sources.[2][4] Use amber glass vials or store in a dark cabinet. | Pyridine derivatives can be light-sensitive, and UV exposure can induce photodegradation.[2] |
| Incompatible Materials | Store away from strong oxidizing agents.[5] | The hydroxymethyl group is susceptible to oxidation. |
Handling Procedures
For safe handling of this compound, the following precautions should be taken, based on safety data sheets for similar compounds:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6]
-
Spills: In case of a spill, prevent it from entering drains or waterways. Absorb with an inert material and place it into a suitable disposal container.[6]
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound and develop stability-indicating analytical methods, forced degradation studies are recommended.[7][8] These studies intentionally stress the compound to identify potential degradation products and pathways.[9]
Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies.
Step-by-Step Forced Degradation Protocol
This protocol is a general guideline and should be optimized for the specific analytical instrumentation and objectives.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.[2]
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a UV lamp in a photostability chamber for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a UV detector. The method should be capable of separating the parent compound from all significant degradation products.
-
Degradant Identification: For significant unknown peaks, use techniques such as LC-MS to elucidate the structures of the degradation products.[10]
Conclusion
While this compound is a stable compound under recommended storage conditions, its susceptibility to oxidation and photodegradation necessitates careful handling and storage to maintain its high purity. By understanding its stability profile and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical building block, thereby safeguarding the quality and reproducibility of their synthetic endeavors. Proactive stability assessment through forced degradation studies is a valuable tool for developing robust analytical methods and ensuring the long-term viability of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of 4-Arylpyridine Scaffolds
An Application Guide for the Synthesis of 3-(Hydroxymethyl)-4-arylpyridines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in both academic and industrial research.[2][3]
This guide focuses on a specific, high-value application: the coupling of (4-chloropyridin-3-yl)methanol with various arylboronic acids. The resulting 3-(hydroxymethyl)-4-arylpyridine motif is a key structural component in numerous biologically active molecules and pharmaceutical intermediates.[4][5] However, the use of heteroaryl chlorides, particularly electron-rich pyridines, presents unique challenges that necessitate carefully optimized protocols. Chloropyridines are significantly less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[4][6] Furthermore, the pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[7]
This document provides a comprehensive framework for successfully navigating these challenges. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated experimental protocol, and offer field-proven insights for troubleshooting and optimization, designed for researchers, chemists, and drug development professionals.
Pillar 1: Mechanistic Rationale and Key Parameters
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is the rate-limiting step for less reactive aryl chlorides and requires a highly active catalyst. The result is a Pd(II) intermediate.[8][11] The use of bulky, electron-rich phosphine ligands is critical here, as they promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition.[6][12]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which plays a crucial role by activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[13][14] The base can also react with the Pd(II) complex to form a palladium hydroxide or alkoxide, which may then react with the neutral boronic acid.[15][16] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
.dot
Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.
Pillar 2: A Validated Experimental Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a range of arylboronic acids. Given the challenging nature of the substrate, a highly active catalyst system is employed.
Recommended Starting Conditions: A Comparative Overview
The choice of catalyst, ligand, and base is paramount for success. The following table summarizes recommended conditions based on extensive literature precedent for challenging heteroaryl chloride couplings.[6][12][17]
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol % |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 2-4 mol % |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 5:1 ratio (e.g., 5 mL Dioxane, 1 mL H₂O) |
| Temperature | 80 - 100 °C | To overcome the activation barrier of the C-Cl bond |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and protodeboronation |
.dot
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Methodology
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄ (finely ground)
-
Anhydrous 1,4-Dioxane (from a solvent purification system or a fresh sealed bottle)
-
Degassed, deionized water
-
Ethyl acetate, Hexanes (for chromatography)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with a temperature controller
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 143.6 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol %), and SPhos (8.2 mg, 0.02 mmol, 2 mol %).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle a total of three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or LC-MS. For TLC, a typical eluent system is 50:50 Ethyl Acetate/Hexanes. The starting material should be consumed, and a new, more non-polar spot corresponding to the product should appear.[18]
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add water (15 mL) and shake. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[19][20]
Pillar 3: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Low yields or reaction failure can often be traced to a few key areas.
Common Issues and Solutions:
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure the atmosphere is scrupulously inert, as oxygen can deactivate the Pd(0) catalyst.[7] Verify the quality of the palladium precatalyst and ligand. Consider screening other bulky phosphine ligands like XPhos or RuPhos, which can be more effective for certain substrates.[6]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, leads to the formation of an arene byproduct instead of the coupled product.[21] It can be minimized by using freshly opened boronic acids, ensuring a rigorously inert atmosphere, and avoiding excessively long reaction times or high temperatures.
-
Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid can occur, particularly in the presence of oxygen.[7] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is the primary solution.
-
Dehalogenation: The starting chloropyridine is reduced to the corresponding pyridine. This can happen if a source of hydride is present. Ensure solvents are anhydrous and of high purity.[7]
.dot
Caption: A decision-making guide for common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for accessing valuable 4-arylpyridine building blocks. Success hinges on overcoming the inherent low reactivity of the C-Cl bond through the rational selection of a highly active palladium catalyst system, an appropriate base, and meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. The protocol and insights provided in this guide offer a comprehensive and validated starting point for researchers to confidently and efficiently achieve their synthetic goals.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mt.com [mt.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. azom.com [azom.com]
- 20. ocf.berkeley.edu [ocf.berkeley.edu]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: The Buchwald-Hartwig Amination of (4-Chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Key Synthetic Transformation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Its development offered a milder and more versatile alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, significantly broadening the scope of accessible amine derivatives.[1][2]
(4-Chloropyridin-3-yl)methanol is a valuable building block, serving as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators and drugs targeting neurological disorders.[3] The introduction of an amino group at the C-4 position of this scaffold via Buchwald-Hartwig amination opens a direct route to a diverse array of novel (4-aminopyridin-3-yl)methanol derivatives, which are of significant interest in medicinal chemistry.
However, the application of the Buchwald-Hartwig amination to this compound presents a unique set of challenges. These stem from the inherent properties of the chloropyridine ring and the presence of a reactive hydroxymethyl functional group. This guide provides a detailed examination of these challenges, outlines strategies for successful reaction execution, and offers robust experimental protocols to guide researchers in this important transformation.
Navigating the Synthetic Challenges
Successful C-N coupling of this compound requires a nuanced understanding of the substrate's reactivity. Two primary challenges must be addressed: the reduced reactivity of the C-Cl bond and the potential for interference from the hydroxymethyl group.
The Challenge of Chloropyridine Substrates
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[4] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step of the catalytic cycle.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[5]
To overcome these hurdles, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds and promoting the desired catalytic turnover.[4] These ligands stabilize the catalytically active monoligated palladium species and facilitate both the oxidative addition and the final reductive elimination steps.[1]
The Role of the Hydroxymethyl Group
The presence of a primary alcohol on the pyridine ring introduces another layer of complexity. The hydroxyl proton is acidic and can be deprotonated by the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to potential side reactions or catalyst inhibition. While the literature suggests that free hydroxyl groups can be tolerated in some Buchwald-Hartwig reactions, careful optimization of the base and reaction conditions is crucial. In cases where the unprotected alcohol proves problematic, a protecting group strategy may be necessary.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the key transformations and the role of each reaction component.[2][5][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. "L" represents the phosphine ligand and "Ar-Cl" corresponds to this compound.
Optimizing Reaction Parameters: A Guide for Success
A systematic approach to optimizing the reaction conditions is key to achieving high yields and purity. The following parameters are critical and highly interdependent.
Catalyst System: The Engine of the Reaction
The choice of both the palladium precursor and the phosphine ligand is the most critical factor for success with a challenging substrate like this compound.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern, air-stable palladium pre-catalysts (such as G3 or G4 palladacycles) are often more reliable as they generate the active Pd(0) species more efficiently.[4]
-
Ligand Selection: Standard ligands like PPh₃ are generally ineffective for chloropyridines.[4] Sterically hindered and electron-rich biarylphosphine ligands are required.
| Ligand | Class | Key Features & Applications |
| RuPhos | Biarylphosphine | Excellent for coupling secondary amines with aryl chlorides.[7] |
| BrettPhos | Biarylphosphine | Highly effective for the monoarylation of primary amines.[7] |
| XantPhos | Bidentate | Broadly applicable, though may require higher temperatures for less reactive chlorides. |
| Josiphos | Ferrocene-based | Successful in the amination of 4-chloropyridines with benzylamines.[8] |
Base Selection: A Balancing Act
A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. However, the presence of the hydroxymethyl group necessitates careful selection.
| Base | Strength | Comments |
| NaOtBu / KOtBu | Strong | Most common and effective for C-Cl bond activation. May deprotonate the -CH₂OH group, potentially leading to side reactions. |
| LiHMDS | Strong | Can be used to promote tolerance of protic functional groups.[6] |
| K₃PO₄ / Cs₂CO₃ | Weaker | Good alternatives for base-sensitive substrates, but may require higher temperatures or more active catalyst systems.[4] |
Solvent and Temperature
The solvent must be anhydrous and capable of dissolving all reagents. The reaction temperature often needs to be elevated to facilitate the difficult oxidative addition of the C-Cl bond.
-
Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[4] All solvents must be rigorously dried and degassed prior to use.
-
Temperature: A range of 80-110 °C is typical for the amination of chloropyridines.[4]
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with a Secondary Amine
This protocol is optimized for a generic secondary amine, utilizing a robust catalyst system known for its efficacy with aryl chlorides.
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 143.57 | 1.0 | 1.0 |
| Secondary Amine | - | 1.2 | 1.2 |
| RuPhos Pd G3 Pre-catalyst | 860.53 | 0.02 | 0.02 |
| RuPhos | 476.61 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (143.6 mg, 1.0 mmol), RuPhos Pd G3 (17.2 mg, 0.02 mmol), additional RuPhos ligand (9.5 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the secondary amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Alternative Conditions for Base-Sensitive Amines or Substrates
This protocol utilizes a weaker base, which may be beneficial if the hydroxymethyl group leads to side reactions or if the amine coupling partner is sensitive to strong alkoxide bases.
Modified Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
Procedure:
Follow the steps outlined in Protocol 1, substituting sodium tert-butoxide with potassium phosphate (424.5 mg, 2.0 mmol). A higher reaction temperature (e.g., 110 °C) or a slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a comparable reaction rate.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, increasing the catalyst loading to 3-5 mol%, or screening a different ligand (e.g., BrettPhos for primary amines). Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strictly inert atmosphere.[4]
-
Hydrodehalogenation: The formation of (pyridin-3-yl)methanol as a byproduct indicates a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a slight excess of the amine (1.2-1.5 equivalents) and ensuring strictly anhydrous conditions.[4]
-
Protecting Group Strategy: If side reactions involving the hydroxymethyl group are suspected, protection as a silyl ether (e.g., TBDMS) or benzyl ether may be employed. These groups are generally stable under Buchwald-Hartwig conditions and can be removed post-coupling.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of novel pharmaceutical intermediates. Success hinges on the careful selection of a modern, highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand. By understanding the inherent reactivity of the chloropyridine substrate and managing the potential interactions of the hydroxymethyl group through judicious choice of base and reaction conditions, researchers can effectively unlock this powerful C-N bond-forming reaction. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving this synthetic goal.
References
- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
Application Notes and Protocols: (4-Chloropyridin-3-yl)methanol as a Versatile Bifunctional Building Block in Synthetic Chemistry
Abstract: (4-Chloropyridin-3-yl)methanol is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its structure is distinguished by a strategic dichotomy of reactive sites: a C4-chloro substituent on the pyridine ring, primed for metal-catalyzed cross-coupling, and a C3-hydroxymethyl group, which serves as a classical nucleophilic handle for derivatization. This guide provides an in-depth exploration of the molecule's reactivity, supported by mechanistic rationale, and delivers detailed, field-proven protocols for its application in key synthetic transformations. We will cover palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for C-C and C-N bond formation, respectively, as well as standard methodologies for etherification and esterification at the hydroxymethyl position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Core Characteristics and Strategic Handling
This compound is a stable, solid material at room temperature, making it convenient to handle and store. Its utility is derived from the two chemically distinct functional groups attached to the pyridine core.
Physicochemical and Safety Data
Proper handling of any chemical reagent is paramount for experimental success and laboratory safety. The hydrochloride salt is also commercially available and exhibits similar reactivity at the C4 position after neutralization.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 189449-41-0 | [4] |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | Room temperature, in a tightly sealed container | [4] |
Safety Profile: this compound and its hydrochloride salt are classified as hazardous.[1] Users must consult the full Safety Data Sheet (SDS) before use. Key hazards include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
The Duality of Reactivity: A Mechanistic Overview
The synthetic power of this compound stems from its two orthogonal reactive sites. Understanding the electronic nature of these sites is key to designing successful synthetic strategies.
-
C4-Position (Electrophilic): The chlorine atom is attached to an electron-deficient pyridine ring. The ring nitrogen acts as an electron sink, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr) and a prime substrate for oxidative addition in palladium catalytic cycles. This reactivity is further enhanced upon protonation or quaternization of the pyridine nitrogen, which drastically increases the electrophilicity of the ring.[8] This is the mechanistic foundation for the cross-coupling reactions discussed in Section 2.
-
C3-Hydroxymethyl Group (Nucleophilic): The primary alcohol functions as a classic nucleophile and a site for derivatization. The oxygen's lone pairs can attack various electrophiles, and the hydroxyl proton can be removed by a base to form a more potent alkoxide nucleophile. This enables the formation of ethers and esters, as detailed in Section 3.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro group is an excellent handle for palladium-catalyzed reactions, enabling the construction of C-C and C-N bonds, which are fundamental linkages in many active pharmaceutical ingredients.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester.[9]
Causality Behind Component Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is often used as it is a stable Pd(0) source. Alternatively, a Pd(II) salt like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to Pd(0).
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for the efficient coupling of chloropyridines with arylboronic acids under microwave irradiation.[10][11]
-
Materials:
-
This compound (1.0 mmol, 143.6 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (2 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
To the microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the magnetic stir bar, followed by 1,4-dioxane and water.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 2-3 minutes.
-
Seal the vial securely with a crimp cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 110 °C for 20-30 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals.[12][13]
Causality Behind Component Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XantPhos, BINAP) are crucial as they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[12][14] Pre-formed palladium catalysts incorporating these ligands are often used for convenience and efficiency.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the amine nucleophile (or the intermediate palladium-amine complex) without competing in the reaction.[14] Weaker bases like K₂CO₃ or organic bases like DBU can be used for more sensitive substrates.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[14]
Protocol 2: General Buchwald-Hartwig Amination
This protocol provides a general starting point for coupling this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 mmol, 143.6 mg)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd, 18.3 mg)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.048 mmol, 4.8 mol%, 27.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen): To a dry Schlenk flask, add Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Add this compound.
-
Add anhydrous toluene, followed by the amine.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution (NH₄Cl) (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Application II: Derivatization of the Hydroxymethyl Group
The C3-hydroxymethyl group offers a reliable site for forming ether and ester linkages, allowing for scaffold modification, attachment of linkers, or the development of prodrugs.
O-Alkylation for Ether Synthesis
The Williamson ether synthesis and its variations are standard methods for forming C-O-C bonds. The protocol involves deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide.
Protocol 3: Williamson-Type Ether Synthesis
-
Materials:
-
This compound (1.0 mmol, 143.6 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40-50 °C) may be required for less reactive halides.
-
Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel column chromatography.
-
Esterification for Ester Synthesis
Esterification can be achieved under various conditions. Reaction with a highly reactive acyl chloride is efficient, while methods using carboxylic acids with activating agents offer milder alternatives.
Protocol 4: Esterification using an Acyl Chloride
This is a rapid and high-yielding method suitable for most acid chlorides.
-
Materials:
-
This compound (1.0 mmol, 143.6 mg)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol)
-
Triethylamine (Et₃N) or Pyridine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Add the base (triethylamine or pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise. A precipitate (triethylammonium chloride) will likely form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC).
-
Quench the reaction with water (10 mL).
-
Separate the organic layer. Wash with 1M HCl (if using Et₃N), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography if necessary.
-
Synthetic Strategy Workflow
The protocols described enable a modular approach to synthesis, where this compound serves as a central hub for generating diverse molecular libraries. The choice of reaction sequence allows for strategic elaboration of the pyridine core.
Conclusion
This compound is a high-value building block whose true potential is realized through the strategic application of modern synthetic methodologies. Its bifunctional nature allows for selective and sequential reactions, providing chemists with a powerful tool for rapidly accessing novel chemical space. The protocols outlined in this guide serve as a robust starting point for researchers aiming to incorporate this versatile intermediate into their synthetic programs, facilitating the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
- 1. chemical-label.com [chemical-label.com]
- 2. labcompare.com [labcompare.com]
- 3. parchem.com [parchem.com]
- 4. This compound [myskinrecipes.com]
- 5. (4-aMino-6-chloropyridin-3-yl)Methanol | 846036-96-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes for (4-Chloropyridin-3-yl)methanol Derivatives in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of modern medicinal chemistry, integral to the structure of over 7,000 drug molecules.[1] Its prevalence stems from its unique electronic properties and structural versatility. As a bioisostere of benzene, the pyridine nitrogen introduces a dipole moment and a key site for hydrogen bonding, which can significantly enhance aqueous solubility and facilitate specific, high-affinity interactions with biological targets.[2][3] This "privileged scaffold" has been successfully incorporated into a wide array of FDA-approved therapeutics for diverse diseases, including cancer, neurological disorders, and infectious diseases.[4][5]
Within this vast chemical space, the (4-Chloropyridin-3-yl)methanol moiety represents a particularly valuable and versatile starting material. The chlorine atom at the 4-position provides a stable, yet reactive handle for cross-coupling reactions, while the hydroxymethyl group at the 3-position offers a prime site for derivatization to modulate pharmacokinetics and target engagement. This guide provides an in-depth exploration of the synthesis and application of derivatives from this scaffold, focusing on their role as potent kinase inhibitors.
Core Application: Targeting the c-Met Kinase Pathway in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell growth, motility, and invasion.[6] Aberrant activation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[7][8] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of c-Met has become a major focus in oncology drug discovery.[9][10]
Derivatives of this compound are ideally suited for this purpose. The pyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the c-Met kinase domain, a feature common to many successful kinase inhibitors.[4] By leveraging this scaffold, it is possible to design potent and selective c-Met inhibitors.
Below is a diagram illustrating the central role of c-Met in oncogenic signaling and the point of intervention for kinase inhibitors.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Synthetic Strategy and Protocols
The strategic advantage of this compound lies in its orthogonal reactive sites. The primary alcohol can be readily converted into an ether linkage, while the 4-chloro position is reserved for a late-stage cross-coupling reaction to introduce diversity and tune activity.
Here, we propose the synthesis of a hypothetical, yet representative, c-Met inhibitor, which we will call Pyridinib-C . This multi-step synthesis employs a Williamson ether synthesis followed by a Suzuki cross-coupling reaction.
Caption: General synthetic workflow for Pyridinib-C.
Protocol 1: Synthesis of Intermediate A via Williamson Ether Synthesis
This protocol details the formation of an ether linkage between this compound and a suitable phenolic partner (e.g., 2-fluoro-4-nitrophenol), a common fragment in kinase inhibitors. The alkoxide, formed by deprotonating the alcohol, acts as a nucleophile, displacing a halide on an alkyl halide, which in this case is the activated aryl fluoride.[11][12][13][14][15][16][17]
Rationale: Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol, driving the reaction forward.[11][12] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting alkoxide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Fluoro-4-nitrophenol
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Attack: Add a solution of 2-fluoro-4-nitrophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Intermediate A .
Protocol 2: Synthesis of Pyridinib-C via Suzuki Cross-Coupling
The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds. Here, it is used to couple the 4-chloro position of the pyridine ring with a boronic acid or ester derivative, introducing the final piece of the pharmacophore.[18][19]
Rationale: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle. A base (e.g., Na₂CO₃) is required to activate the boronic acid derivative for transmetalation. The choice of solvent (e.g., dioxane/water) is critical for dissolving both the organic and inorganic reagents.
Materials:
-
Intermediate A (from Protocol 1)
-
(1-(piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a reaction vial, add Intermediate A (1.0 eq), the boronic acid pinacol ester (1.2 eq), Na₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the vial and purge with inert gas for 10 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath or heating block. Monitor the reaction by LC-MS (typically 8-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with DCM (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or flash column chromatography to yield the final compound, Pyridinib-C .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation and Data Presentation
The primary biological evaluation of a kinase inhibitor involves determining its potency against the target enzyme and its selectivity against other kinases.
Protocol 3: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. The ADP-Glo™ assay is a luminescent-based assay known for its high sensitivity and broad dynamic range.[20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyridinib-C against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Pyridinib-C (test compound), serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of kinase buffer containing the c-Met enzyme.
-
Compound Addition: Add 2.5 µL of serially diluted Pyridinib-C or DMSO (vehicle control).
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Terminate Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle (DMSO) control wells (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how structural modifications impact c-Met inhibitory potency.
| Compound ID | R¹ Group (at 3-CH₂O -) | R² Group (at C4-position) | c-Met IC₅₀ (nM) |
| Pyridinib-C | 2-Fluoro-4-aminophenyl | 1-(piperidin-4-yl)-1H-pyrazol-4-yl | 5.2 |
| Analog 1 | Phenyl | 1-(piperidin-4-yl)-1H-pyrazol-4-yl | 25.8 |
| Analog 2 | 2-Fluoro-4-aminophenyl | Phenyl | 150.3 |
| Analog 3 | 2-Fluoro-4-aminophenyl | 1-methyl-1H-pyrazol-4-yl | 12.6 |
| Analog 4 | H (Methanol) | 1-(piperidin-4-yl)-1H-pyrazol-4-yl | >1000 |
SAR Insights:
-
The ether linkage to an aminophenyl group (Pyridinib-C vs. Analog 4) is critical for potent activity.
-
A fluoro-substituent on the phenyl ring (Pyridinib-C vs. Analog 1) enhances potency, likely through favorable electronic interactions in the binding pocket.
-
A complex heterocyclic group at the C4-position (Pyridinib-C vs. Analog 2) is essential for high-affinity binding.[9][21]
-
The piperidine moiety on the pyrazole (Pyridinib-C vs. Analog 3) likely provides an additional interaction point or improves physicochemical properties.
Field-Proven Insights: ADME and Target Engagement
Beyond raw potency, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and demonstrate target engagement in a cellular context.[3][4]
In Vitro ADME/Tox Profiling
Early assessment of ADME properties is crucial to de-risk candidates.[22][23][24] Pyridine-based kinase inhibitors are primarily metabolized by cytochrome P450 (CYP) 3A4.[25] Co-administration with potent CYP3A4 inhibitors or inducers can significantly alter drug exposure, a critical consideration for clinical development.[25]
Recommended Initial ADME Assays:
-
Metabolic Stability: Incubate the compound with human liver microsomes or hepatocytes to determine its intrinsic clearance.[22]
-
CYP Inhibition: Assess the potential for drug-drug interactions by measuring IC₅₀ values against major CYP isoforms (e.g., 3A4, 2D6, 2C9).[22]
-
Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption and oral bioavailability.[3]
-
Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[22]
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[2][5][26] The principle is based on ligand-induced thermal stabilization of the target protein.[5][27]
Objective: To confirm the binding of Pyridinib-C to c-Met in a cellular environment.
Materials:
-
GTL-16 human gastric carcinoma cells (c-Met dependent)
-
Pyridinib-C
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or thermal cycler
-
Equipment for Western Blotting (SDS-PAGE, transfer system, antibodies against c-Met and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Treat GTL-16 cells with either Pyridinib-C (e.g., at 10x IC₅₀) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for c-Met. Re-probe the membrane with an antibody for a loading control.
-
Data Analysis: Quantify the band intensities for c-Met at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble c-Met relative to the 40°C sample against the temperature. A rightward shift in the melting curve for the Pyridinib-C-treated sample indicates thermal stabilization and confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. criver.com [criver.com]
- 23. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 25. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
The Versatile Building Block: (4-Chloropyridin-3-yl)methanol in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of the Chloropyridine Scaffold
In the landscape of modern agrochemical research, the synthesis of novel and effective active ingredients is paramount for ensuring global food security. Heterocyclic compounds, particularly those containing a pyridine ring, have proven to be a rich source of biologically active molecules. Among these, (4-Chloropyridin-3-yl)methanol has emerged as a critical and versatile building block, primarily due to its unique structural features that allow for the creation of potent and selective herbicides and pesticides.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of next-generation agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the mechanistic insights that make this compound an invaluable tool in the agrochemical synthesizer's arsenal.
The core utility of this compound lies in its bifunctional nature. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, while the hydroxymethyl group at the 3-position can be readily converted into a reactive chloromethyl group. This dual reactivity opens up a multitude of synthetic pathways for the construction of complex molecular architectures with desired agrochemical properties.
Core Synthetic Strategy: Activation of the Hydroxymethyl Group
The primary and most crucial step in harnessing the synthetic potential of this compound is the conversion of the relatively unreactive hydroxymethyl group into a highly reactive electrophilic center. This is most commonly achieved through chlorination, transforming the alcohol into 3-chloromethyl-4-chloropyridine. This intermediate is a powerful alkylating agent, primed for reaction with a wide array of nucleophiles.
Causality of Reagent Choice: Thionyl Chloride
Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:
-
High Reactivity: It readily reacts with primary alcohols.
-
Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
-
Mild Conditions: The reaction can often be carried out under relatively mild conditions, preserving the integrity of the pyridine ring.
The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the expulsion of SO₂.
Application in the Synthesis of Pyridine-Based Herbicides
The 3-chloromethyl-4-chloropyridine intermediate is a cornerstone in the synthesis of a variety of pyridine-based herbicides. These herbicides often function by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weed species.
Protocol 1: Synthesis of a Novel Pyridyl Ether Herbicide Candidate
This protocol details the synthesis of a hypothetical, yet plausible, pyridyl ether herbicide, demonstrating the application of this compound as a starting material.
Step 1: Synthesis of 3-Chloromethyl-4-chloropyridine
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing a sodium hydroxide solution), and a dropping funnel, place this compound (14.3 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-chloromethyl-4-chloropyridine as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of the Pyridyl Ether Herbicide Candidate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichlorophenol (16.3 g, 0.1 mol) and potassium carbonate (15.2 g, 0.11 mol) in 100 mL of anhydrous acetone.
-
Reagent Addition: Add the crude 3-chloromethyl-4-chloropyridine (from Step 1) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| This compound | 143.57 | 14.3 | 0.1 |
| Thionyl Chloride | 118.97 | 13.1 | 0.11 |
| 2,4-Dichlorophenol | 163.00 | 16.3 | 0.1 |
| Potassium Carbonate | 138.21 | 15.2 | 0.11 |
Caption: Table 1. Quantitative data for the synthesis of a pyridyl ether herbicide candidate.
Caption: Synthetic workflow for a pyridyl ether herbicide.
Application in the Synthesis of Neonicotinoid Insecticides
While many commercial neonicotinoid syntheses start from other chloropyridine derivatives, the underlying principles can be adapted for the use of this compound. The key is the reaction of the 3-chloromethyl-4-chloropyridine intermediate with a suitable amine-containing pharmacophore.
Protocol 2: Synthesis of a Novel Neonicotinoid Analog
This protocol outlines a plausible synthetic route to a novel neonicotinoid-like insecticide.
Step 1: Synthesis of 3-Chloromethyl-4-chloropyridine
-
Follow the procedure detailed in Protocol 1, Step 1.
Step 2: Synthesis of the Neonicotinoid Analog
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-N'-nitroguanidine (11.8 g, 0.1 mol) and sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 50 mL of anhydrous dimethylformamide (DMF) at 0 °C.
-
Reagent Addition: Slowly add the crude 3-chloromethyl-4-chloropyridine (from Step 1) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the neonicotinoid analog.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| This compound | 143.57 | 14.3 | 0.1 |
| Thionyl Chloride | 118.97 | 13.1 | 0.11 |
| N-methyl-N'-nitroguanidine | 118.09 | 11.8 | 0.1 |
| Sodium Hydride (60%) | 40.00 | 4.4 | 0.11 |
Caption: Table 2. Quantitative data for the synthesis of a neonicotinoid analog.
Caption: Synthetic workflow for a neonicotinoid analog.
Trustworthiness and Self-Validation of Protocols
The protocols described above are designed to be self-validating systems. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) against the starting materials and, if available, an authentic sample of the product. The final products should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. Expected yields for these types of reactions typically range from 60-85%, depending on the purity of the starting materials and the optimization of reaction conditions.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material in the synthesis of novel agrochemicals. Its ability to be readily converted into the reactive intermediate 3-chloromethyl-4-chloropyridine provides a straightforward entry into a wide range of pyridine-based herbicides and insecticides. The protocols and insights provided in this application note serve as a foundational guide for researchers in the field. As the demand for more selective, potent, and environmentally benign agrochemicals continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in the future of agricultural chemistry.
References
Application Notes and Protocols for the Versatile Building Block: (4-Chloropyridin-3-yl)methanol
Introduction: Unlocking the Synthetic Potential of a Bifunctional Pyridine Derivative
(4-Chloropyridin-3-yl)methanol is a pivotal heterocyclic intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] Its structure is distinguished by two key reactive sites: a chloro-substituent at the C4 position of the electron-deficient pyridine ring and a primary alcohol (hydroxymethyl group) at the C3 position. This unique bifunctionality allows for a diverse range of selective chemical transformations, making it an exceptionally valuable building block for constructing complex molecular architectures.
The pyridine nitrogen exerts a strong electron-withdrawing effect (both inductive and mesomeric), which significantly activates the C4 position towards nucleophilic attack.[2] This renders the chlorine atom a proficient leaving group in nucleophilic aromatic substitution (SNAr) and a prime substrate for modern cross-coupling reactions. Concurrently, the hydroxymethyl group offers a handle for classical alcohol transformations such as oxidation, esterification, and etherification.
This guide provides an in-depth exploration of the reactivity of this compound. It details field-proven protocols for its most critical reactions, explains the mechanistic rationale behind procedural choices, and offers a framework for its strategic implementation in complex synthesis campaigns.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties of this compound and the requisite safety protocols.
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 189449-41-0 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store at room temperature in a tightly-closed container. | [1][3] |
Safety and Handling Precautions
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[3] If inhaled, move the individual to fresh air.[4]
-
Handling: Minimize dust generation during handling. Wash hands thoroughly after use. Do not eat, drink, or smoke in the laboratory.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][5]
Core Reaction Protocols & Mechanistic Insights
The strategic value of this compound lies in its capacity for selective functionalization at either the C4-Cl bond or the C3-CH₂OH group.
Reaction at the C4-Position: C-N and C-C Bond Formation
The electron-deficient nature of the pyridine ring facilitates the displacement of the C4-chloride, making it the most common site for initial elaboration.
The SNAr reaction is a direct and often high-yielding method for introducing amine, alkoxide, or thiol functionalities. The pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, making the reaction more facile than on an analogous chlorobenzene ring.[2][6]
Caption: General workflow for the SNAr reaction.
Protocol 3.1.1a: SNAr with a Secondary Amine (e.g., Morpholine)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (to make a ~0.5 M solution). Add morpholine (1.5 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).[7]
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired (4-morpholinopyridin-3-yl)methanol.
For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig cross-coupling reaction is a superior and highly versatile alternative for C-N bond formation.[8] This palladium-catalyzed reaction tolerates a wide array of functional groups and generally proceeds under milder conditions than SNAr.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.1.2a: Buchwald-Hartwig Coupling with Aniline
-
Inert Atmosphere: Assemble an oven-dried Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagents: Under a positive pressure of inert gas, add this compound (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos (1.1-1.2 eq. relative to Pd) or a biarylphosphine ligand (e.g., BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.).[10][11]
-
Solvent & Amine: Add anhydrous, degassed toluene or dioxane, followed by aniline (1.1-1.5 eq.).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired (4-(phenylamino)pyridin-3-yl)methanol.
The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds. It allows for the introduction of a wide variety of aryl or vinyl groups at the C4 position by coupling this compound with an organoboron reagent.[12]
Protocol 3.1.3a: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[13]
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.[14]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio).[15]
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to yield (4-(4-methoxyphenyl)pyridin-3-yl)methanol.
Table 2: Summary of C4-Position Functionalization Reactions
| Reaction | Reagent/Catalyst System | Product Type | Expected Yield Range |
| SNAr Amination | Secondary Amine, K₂CO₃, DMSO | 4-Aminopyridine derivative | 60-95% |
| Buchwald-Hartwig | Arylamine, Pd₂(dba)₃/Xantphos, NaOtBu | 4-Arylaminopyridine derivative | 70-90%[10] |
| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 4-Arylpyridine derivative | 75-95%[16] |
Transformations of the C3-Hydroxymethyl Group
The primary alcohol at the C3 position can be readily transformed while preserving the C4-chloro substituent for subsequent reactions.
Mild oxidation of the primary alcohol yields 4-chloropyridine-3-carbaldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and Grignard additions.
Protocol 3.2.1a: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1-1.3 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture will become cloudy.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.
-
Work-up: Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the aldehyde product can be volatile). The crude 4-chloropyridine-3-carbaldehyde is often used directly in the next step or can be purified by silica gel chromatography.
The alcohol can be acylated to form esters, which can be useful for modifying solubility, acting as a protecting group, or introducing a new functional handle.
Protocol 3.2.2a: Esterification with Acetic Anhydride
-
Setup: Dissolve this compound (1.0 eq.) in pyridine or DCM.
-
Reagents: Add acetic anhydride (1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine/DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield (4-chloropyridin-3-yl)methyl acetate.[17][18]
Conclusion
This compound is a high-potential synthetic intermediate, offering two distinct and orthogonally reactive functional groups. The protocols outlined in this guide demonstrate its utility in key bond-forming reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-couplings, and standard alcohol manipulations. By leveraging the principles of reactivity and the specific methodologies described herein, researchers can effectively incorporate this versatile building block into the synthesis of novel and complex molecular targets in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Chloropyridin-3-yl)methanol
Abstract
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions offer unparalleled versatility for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the cross-coupling of (4-Chloropyridin-3-yl)methanol, a valuable building block containing both a reactive handle for coupling and a versatile hydroxymethyl functional group. We will explore the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, focusing on the critical parameters that govern success when working with the electronically deactivated and sterically hindered 4-chloropyridine substrate.
Introduction: The Challenge and Opportunity of 4-Chloropyridines
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4] These reactions provide a powerful platform for forging new bonds with high functional group tolerance and predictable outcomes.[4]
The substrate, this compound, presents a unique set of challenges and opportunities. The pyridine nitrogen atom influences the electronic properties of the ring, and the chlorine at the C4-position is notoriously less reactive than its bromine or iodine counterparts.[1][5] Activating the C-Cl bond for oxidative addition to the palladium center is often the rate-limiting step and requires carefully selected catalytic systems.[5] However, the successful functionalization of this scaffold yields products with significant potential in drug discovery, where the pyridine motif is a privileged structure.
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, validated protocols for immediate application.
The Engine of Synthesis: The General Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions are driven by a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimization.
The cycle universally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is typically the most challenging step for chloropyridines.[5]
-
Transmetalation / Insertion:
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[3][6]
Figure 1: Generalized Palladium Catalytic Cycle.
Experimental Workflows and Protocols
The success of any cross-coupling reaction hinges on the meticulous selection of catalyst, ligand, base, and solvent. For a challenging substrate like a chloropyridine, this choice is paramount.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[8][9]
Expertise & Causality:
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective but may require high temperatures.[1] For the less reactive C-Cl bond, more advanced systems are recommended. Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands enhance the rate of oxidative addition and promote efficient catalysis.[1][10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species, facilitating the transmetalation step.[9][11]
-
Solvent: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic and inorganic reagents.[1]
Figure 2: Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Common, air-stable Pd(II) source that is reduced in situ. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand ideal for activating C-Cl bonds. |
| Base | K₃PO₄ (2.0 equiv) | Effective base for promoting transmetalation. |
| Solvent | Toluene/H₂O (10:1) | Biphasic system to dissolve all components. |
| Temperature | 100 °C | Elevated temperature is needed to drive the difficult oxidative addition. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst.[5] |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed Toluene/H₂O solvent mixture (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing direct access to conjugated enynes and arylalkynes.[12][13]
Expertise & Causality:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[12] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free protocols.[14] These typically require stronger bases or specialized ligands to facilitate the direct reaction between the alkyne and the palladium complex.[13]
Figure 3: Dual Catalytic Cycles in the Sonogashira Reaction.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Condition | Rationale |
| Palladium Precursor | PdCl₂(PPh₃)₂ (3 mol%) | A common, stable Pd(II) precatalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation.[12] |
| Base | Triethylamine (TEA) (3.0 equiv) | Acts as both the base and a solvent. |
| Solvent | DMF | A polar aprotic solvent to ensure solubility. |
| Temperature | 80 °C | Moderate heating is generally sufficient with the copper co-catalyst. |
| Atmosphere | Nitrogen or Argon | Critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent & Reagents: Evacuate and backfill the tube with an inert gas three times. Add degassed DMF (4 mL) and degassed Triethylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[3][15]
Expertise & Causality:
-
Catalyst & Ligand: This is the most critical parameter.[11] The C-Cl bond's reluctance to undergo oxidative addition necessitates the use of highly active catalyst systems.[5] Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands (e.g., Josiphos) are essential. They accelerate both the initial oxidative addition and the final, often difficult, reductive elimination of the C-N bond.[5][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[15] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]
-
Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that can be suppressed by using appropriate ligands and ensuring strictly anhydrous conditions.[5]
Figure 4: Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (2.5 mol%) | A common Pd(0) source. |
| Ligand | RuPhos (5 mol%) | A highly active biaryl phosphine ligand for C-N coupling of aryl chlorides. |
| Base | NaOtBu (1.5 equiv) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | Anhydrous, non-polar solvent is preferred. |
| Temperature | 110 °C | High temperature is required to overcome the activation barrier.[5] |
| Atmosphere | Nitrogen or Argon | Absolutely critical for catalyst stability and to prevent side reactions. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 1 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and RuPhos (0.05 mmol, 5 mol%).
-
Solvent & Reagents: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted alkenes.[7][16]
Expertise & Causality:
-
Mechanism: Unlike the previous examples, the Heck reaction does not involve transmetalation. After oxidative addition, the alkene coordinates to the palladium(II) center and inserts into the Pd-aryl bond (syn-migratory insertion). This is followed by a β-hydride elimination step to release the product and a palladium-hydride species.[7]
-
Base: A base (e.g., Et₃N, K₂CO₃) is required to neutralize the generated H-Cl and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[7]
-
Regioselectivity: The reaction typically exhibits high selectivity for the formation of the trans-alkene product.[16] For styrenes, coupling occurs preferentially at the less substituted carbon.
Figure 5: Catalytic Cycle of the Mizoroki-Heck Reaction.
Protocol 4: Heck Coupling with n-Butyl Acrylate
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A reliable Pd(II) precatalyst. |
| Ligand | P(o-tol)₃ (4 mol%) | A common phosphine ligand for Heck reactions. |
| Base | K₂CO₃ (2.0 equiv) | Inorganic base to regenerate the catalyst. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvent. |
| Temperature | 120-140 °C | High temperatures are typically required for Heck reactions with aryl chlorides. |
| Atmosphere | Nitrogen or Argon | Protects the catalyst from oxidation. |
Step-by-Step Procedure:
-
Reaction Setup: To a sealable pressure tube, add this compound (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent & Reagents: Evacuate and backfill the tube with argon. Add anhydrous DMF (4 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 130 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
While specific parameters change, the overall laboratory workflow for these reactions is consistent.
Figure 6: General Laboratory Workflow for Cross-Coupling Reactions.
Troubleshooting and Optimization
Low conversion or the formation of side products are common challenges, especially with chloropyridines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | 1. Inactive catalyst (oxidized).2. Oxidative addition is too slow.3. Reagents are insoluble. | 1. Ensure a strictly inert atmosphere; use fresh, degassed solvents.[5]2. Increase temperature; screen more electron-rich, bulky ligands (e.g., Buchwald ligands); increase catalyst loading to 3-5 mol%.[5]3. Screen alternative solvents (e.g., Dioxane, CPME, t-AmOH).[5] |
| Hydrodehalogenation | 1. Reductive elimination is slow.2. Presence of water or other protic sources.3. β-hydride elimination from the amine (Buchwald-Hartwig). | 1. Use ligands known to promote fast reductive elimination.2. Use anhydrous solvents and reagents; dry base thoroughly.3. This is ligand-dependent; screening different ligands may be necessary.[5] |
| Catalyst "Poisoning" | The pyridine nitrogen or other heteroatoms can coordinate to the palladium center, deactivating it. | Employ bulky ligands that shield the palladium center and prevent unproductive coordination.[11] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly adaptable strategy for the synthesis of complex, functionalized pyridine derivatives. While the inherent stability of the C-Cl bond presents a challenge, it can be readily overcome through the rational selection of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, enabling the rapid diversification of this valuable chemical scaffold for applications in pharmaceutical discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
derivatization of (4-Chloropyridin-3-yl)methanol for biological screening
An Application Guide to the Strategic Derivatization of (4-Chloropyridin-3-yl)methanol for Biological Screening Library Generation
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a versatile heterocyclic building block characterized by three key reactive sites: the nucleophilic hydroxyl group, the electron-deficient pyridine ring, and the reactive C-Cl bond susceptible to nucleophilic aromatic substitution or cross-coupling reactions. Its structural motifs are prevalent in a wide array of biologically active agents, from pharmaceuticals targeting neurological disorders to advanced agrochemicals.[1][2][3] The strategic derivatization of this starting material allows for the rapid generation of diverse chemical libraries, which are essential for exploring structure-activity relationships (SAR) and identifying novel hit compounds in high-throughput screening (HTS) campaigns.[4][5]
This guide provides a detailed framework for the derivatization of this compound, focusing on robust and scalable reactions suitable for library synthesis. We will explore the chemical logic behind key transformations—including etherification, esterification, and urethane formation—and provide detailed, field-tested protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies to efficiently convert this promising scaffold into a well-curated compound library ready for biological evaluation.
Core Chemical Strategies for Library Diversification
The primary alcohol of this compound is the most readily accessible functional group for diversification. The following strategies are selected for their reliability, broad substrate scope, and amenability to parallel synthesis formats.
Strategy 1: Ether Synthesis – Accessing a Key Pharmacophoric Linker
Ether linkages are stable, metabolically robust, and play a crucial role in modulating the pharmacokinetic properties of drug candidates. Two primary methods are recommended for converting the parent alcohol into a diverse ether library.
-
The Mitsunobu Reaction: This powerful and reliable reaction facilitates the condensation of the alcohol with a wide range of acidic pronucleophiles (phenols, carboxylic acids, etc.) under mild, neutral conditions.[6][7] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in a classic SN2 fashion.[7] A key advantage is its ability to handle delicate substrates that would not tolerate the harsh conditions of a classical Williamson ether synthesis. For library synthesis, using polymer-supported triphenylphosphine (PS-PPh₃) and a modified azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can significantly simplify purification by eliminating phosphorus byproducts through simple filtration.[8] This modification is particularly useful for weakly acidic pronucleophiles, minimizing common side reactions.[8][9]
-
Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic attack on an alkyl halide. While effective, it is often limited by the requirement for strong bases and the potential for elimination side reactions with secondary or tertiary halides. For library synthesis, it is best employed with reactive primary alkyl halides or tosylates.
Strategy 2: Ester Synthesis – Introducing Hydrogen Bond Acceptors
Ester functionalities are excellent hydrogen bond acceptors and can serve as effective bioisosteres for amides. They are readily introduced and can also function as prodrugs, undergoing hydrolysis in vivo to release an active parent molecule.
-
Acylation with Acid Chlorides or Anhydrides: This is a highly efficient and rapid method for ester formation. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, or a nucleophilic catalyst like pyridine.[10] Pyridine serves a dual role: it neutralizes the HCl byproduct and can form a highly reactive acyl-pyridinium intermediate, which accelerates the acylation of the alcohol.[10] This method is ideal for parallel synthesis due to its speed and generally high yields.[11]
Strategy 3: Urethane (Carbamate) Synthesis – Building Structural Rigidity and H-Bonding
The urethane linkage is a stable, planar group that combines hydrogen bond donating and accepting capabilities, making it a valuable linker in medicinal chemistry.
-
Reaction with Isocyanates: The addition of an alcohol to an isocyanate is a highly reliable and often quantitative reaction that proceeds without the need for a catalyst or the formation of byproducts.[12] This "click-like" reactivity makes it exceptionally well-suited for high-throughput library generation, where robust and clean transformations are paramount. A diverse array of commercially available isocyanates allows for extensive exploration of the chemical space around the core scaffold.
Workflow & Data Management
A systematic approach is crucial for managing the synthesis and screening of a compound library. The overall process involves scaffold derivatization, purification and quality control, plate formatting, and tiered biological screening.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
(4-Chloropyridin-3-yl)methanol: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction
(4-Chloropyridin-3-yl)methanol has emerged as a critical building block in medicinal chemistry and drug discovery, primarily serving as a versatile precursor for a diverse array of complex heterocyclic compounds.[1] Its strategic placement of a chloro substituent and a hydroxymethyl group on the pyridine ring allows for sequential and regioselective functionalization, making it an invaluable starting material for synthesizing compounds with significant biological activity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, detailing key synthetic transformations and providing field-proven protocols. The inherent reactivity of the chloropyridine moiety, particularly its susceptibility to palladium-catalyzed cross-coupling reactions, forms the cornerstone of its synthetic utility.[2][3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| CAS Number | 189449-41-0 | [1] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available data |
| Storage | Room temperature | [1] |
Synthetic Utility and Key Transformations
The synthetic power of this compound lies in the differential reactivity of its two functional handles: the C4-chloro group and the C3-hydroxymethyl group. The chloro group is an excellent leaving group for various cross-coupling reactions, while the hydroxymethyl group can be readily oxidized or otherwise modified. This allows for a modular approach to the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of the C4 position of this compound. The choice of coupling partner dictates the nature of the newly formed carbon-carbon or carbon-heteroatom bond.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds.[4] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the C4 position. The general reactivity trend for halopyridines in Suzuki coupling is I > Br > Cl, which historically made chloropyridines less reactive substrates.[2] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has largely overcome this limitation.[5][6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly valuable for introducing a rigid alkynyl linker into the pyridine scaffold, a common motif in medicinal chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction is sensitive to oxygen, so proper inert atmosphere techniques are crucial.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions for this specific substrate, nucleophilic aromatic substitution (SNAr) can be a viable strategy for introducing heteroatom nucleophiles at the C4 position, particularly if the pyridine ring is further activated by electron-withdrawing groups.[9] The reaction of 4-chloropyridine with primary and secondary amines to form substituted 4-aminopyridines is a well-established transformation.[10]
Modification of the Hydroxymethyl Group
The hydroxymethyl group at the C3 position offers another site for diversification. Standard organic transformations can be employed to modify this group, including:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a vast array of subsequent reactions, such as Wittig reactions, reductive aminations, and amide couplings.
-
Esterification and Etherification: These reactions can be used to introduce various functional groups and modulate the physicochemical properties of the final compound.
-
Conversion to a Halide: Treatment with a halogenating agent (e.g., SOCl₂) can convert the alcohol to a more reactive halide, which can then undergo further nucleophilic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules.[11] A prominent application is in the development of nicotinic acetylcholine receptor (nAChR) modulators.[1][12][13] These receptors are implicated in a variety of neurological disorders, and compounds derived from this precursor have shown potential as therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][12] The ability to readily introduce diverse substituents at the C4 position allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties.[14][15][16]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex heterocyclic compounds. Its orthogonal functional groups allow for a modular and efficient approach to the construction of diverse molecular scaffolds. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, are the workhorse transformations for the functionalization of the C4 position. By leveraging the reactivity of both the chloro and hydroxymethyl groups, researchers can access a wide range of novel compounds with potential applications in drug discovery and development. The protocols provided in this application note serve as a starting point for the exploration of the rich chemistry of this important building block.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Research Portal [scholarship.miami.edu]
- 13. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for (4-Chloropyridin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-Chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity. This compound is a crucial intermediate in the development of pharmaceuticals, particularly nicotinic acetylcholine receptor modulators for neurological disorders, as well as in the agrochemical industry.[1] This guide provides detailed experimental protocols and addresses common challenges encountered during its synthesis.
I. Synthetic Strategies and Troubleshooting
There are two primary and reliable synthetic routes for the preparation of this compound:
-
Route 1: Reduction of 4-Chloronicotinic Acid or its Ester Derivatives.
-
Route 2: Reduction of 4-Chloropyridine-3-carboxaldehyde.
This section will delve into the specifics of each route, offering detailed protocols and comprehensive troubleshooting guides.
Route 1: Reduction of 4-Chloronicotinic Acid and its Esters
This is a widely employed method that involves the reduction of the carboxylic acid or its corresponding ester at the 3-position of the pyridine ring. The choice of reducing agent is critical and depends on the starting material.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Protocol 1.1: Reduction of 4-Chloronicotinic Acid with Borane
Borane (BH₃) is a highly effective and chemoselective reagent for the reduction of carboxylic acids in the presence of other functional groups.[2]
Step-by-Step Methodology:
-
Preparation: To a solution of 4-chloronicotinic acid (1 eq.) in dry tetrahydrofuran (THF, 10 volumes) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex solution (1 M in THF, 1.2 eq.) dropwise over 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of methanol or ethanol until effervescence ceases.
-
Work-up: Pour the reaction mixture into water (10 volumes) and extract with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 1.2: Esterification of 4-Chloronicotinic Acid followed by Reduction
This two-step approach involves the initial conversion of the carboxylic acid to an ester, which can then be reduced.
Step 1: Esterification
-
To a solution of 4-chloronicotinic acid (1 eq.) in methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-chloronicotinate.
Step 2: Reduction of the Ester with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[3]
-
Preparation: To a suspension of LiAlH₄ (1.5 eq.) in dry THF (15 volumes) at 0°C under an inert atmosphere, add a solution of methyl 4-chloronicotinate (1 eq.) in dry THF (5 volumes) dropwise.
-
Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide for Route 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (LiAlH₄ or BH₃).2. Insufficient amount of reducing agent.3. Presence of water in the reaction mixture. | 1. Use a fresh, unopened container of the reducing agent or test its activity on a known substrate.2. Increase the equivalents of the reducing agent.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Multiple Byproducts | 1. Over-reduction or side reactions due to high temperature.2. Reaction with the pyridine ring. | 1. Maintain the reaction temperature at 0°C during the addition of the reducing agent.2. Use a less reactive reducing agent if possible, or carefully control the stoichiometry and temperature. |
| Difficult Product Isolation (Emulsion during work-up) | 1. Formation of aluminum or boron salts. | 1. For LiAlH₄ reactions, follow the Fieser work-up procedure (sequential addition of H₂O, NaOH solution, and H₂O).2. For borane reductions, ensure complete quenching and consider adding a saturated solution of ammonium chloride (NH₄Cl) to aid in breaking the emulsion. |
| Product is an oil and does not crystallize | 1. Presence of impurities.2. Inappropriate recrystallization solvent. | 1. Purify the crude product by column chromatography before attempting recrystallization.2. Screen for suitable recrystallization solvents. Common choices include ethyl acetate/heptane, methanol/water, or acetone/water mixtures.[4][5] |
Route 2: Reduction of 4-Chloropyridine-3-carboxaldehyde
This route offers a more direct approach if the starting aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a standard transformation that can be achieved with a variety of reducing agents.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Protocol 2.1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other less reactive functional groups.[6][7][8]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloropyridine-3-carboxaldehyde (1 eq.) in methanol (10 volumes) and cool the solution to 0°C in an ice bath.
-
Reaction: Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 15 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization.
Troubleshooting Guide for Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient NaBH₄.2. Deactivated NaBH₄. | 1. Add an additional portion of NaBH₄ and continue stirring.2. Use a fresh bottle of NaBH₄. |
| Formation of Borate Esters | 1. Incomplete hydrolysis during work-up. | 1. Ensure thorough quenching with NH₄Cl solution and consider adding a small amount of 1M HCl to facilitate the breakdown of borate complexes. |
| Difficulty in Extracting the Product | 1. Product has some water solubility. | 1. Saturate the aqueous layer with sodium chloride (NaCl) before extraction to decrease the solubility of the product in the aqueous phase. |
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
For large-scale synthesis, Route 2 (reduction of the aldehyde with NaBH₄) is often preferred due to the milder reaction conditions, easier work-up, and the lower cost and safer handling of NaBH₄ compared to LiAlH₄ or borane.[6][7] However, the availability and cost of the starting 4-chloropyridine-3-carboxaldehyde will be a determining factor.
Q2: What are the common impurities I should look for?
-
From Route 1: Unreacted starting material (4-chloronicotinic acid or its ester), and potentially over-reduced products if reaction conditions are not well-controlled.
-
From Route 2: Unreacted 4-chloropyridine-3-carboxaldehyde.
-
General: Residual solvents from the work-up and purification steps.
Q3: How can I best purify the final product?
Recrystallization is a highly effective method for purifying this compound. A common solvent system is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add the non-polar solvent until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.
Q4: What are the key analytical techniques for characterization?
-
¹H NMR: To confirm the structure of the product. The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the alcohol, and the hydroxyl proton.
-
GC-MS: To assess the purity of the product and identify any volatile impurities.
-
TLC: For monitoring the progress of the reaction.
¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Pyridine) | ~8.5 | s | 1H |
| H-6 (Pyridine) | ~8.4 | d | 1H |
| H-5 (Pyridine) | ~7.4 | d | 1H |
| -CH₂OH | ~4.7 | s | 2H |
| -OH | Variable | br s | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
III. Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) and Borane (BH₃): These are highly reactive and pyrophoric reagents. They react violently with water and protic solvents. All reactions involving these reagents must be conducted under an inert atmosphere in anhydrous solvents by trained personnel.
-
Sodium borohydride (NaBH₄): While less reactive than LiAlH₄, it is still a flammable solid and can release hydrogen gas upon contact with acids or water.
-
Solvents: THF, methanol, and ethyl acetate are flammable. Handle them in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when performing these syntheses.
IV. References
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - MySkinRecipes. (n.d.). Retrieved from --INVALID-LINK--
-
(4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
4-Chloronicotinic acid synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
(4-CHLORO-PYRIDIN-2-YL)-METHANOL(63071-10-3) 1H NMR - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
This compound (C007B-106069) - Cenmed Enterprises. (n.d.). Retrieved from --INVALID-LINK--
-
Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology, 197, 323-328.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
The reaction of 4-chloropyridine with some amines - ResearchGate. (2025). Retrieved from --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020). Retrieved from --INVALID-LINK--
-
Crystallization Solvents.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
(3-Chloropyridin-4-yl)methanol CAS#79698-53-6 - SincereChemical. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central. (2024). Retrieved from --INVALID-LINK--
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
This compound hydrochloride C192280 from Aladdin Scientific Corporation. (n.d.). Retrieved from --INVALID-LINK--
-
4-Chloronicotinic acid - Synquest Labs. (n.d.). Retrieved from --INVALID-LINK--
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (2011). Retrieved from --INVALID-LINK--
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America, 27(12).
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Chloronicotinoyl chloride | C6H3Cl2NO | CID 13597878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (4-Chloropyridin-3-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of (4-Chloropyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As an intermediate in the synthesis of numerous pharmaceutical and agrochemical agents, its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[1]
This guide moves beyond simple protocols to provide in-depth, field-tested insights into common challenges, troubleshooting, and the chemical principles that underpin successful purification.
Section 1: Initial Assessment & First Steps
This section addresses the critical initial phase of purification: understanding your crude material and performing an effective initial work-up.
FAQ: What are the likely impurities in my crude this compound?
Answer: The profile of impurities is intrinsically linked to the synthetic route used. A common synthesis involves the reduction of a corresponding ester or carboxylic acid, which itself is often derived from 4-chloropyridine-3-carbonitrile.
Understanding the potential side-reactions and unconsumed reagents is the first step in designing a robust purification strategy.
| Impurity Type | Specific Examples | Origin / Rationale | Mitigation & Removal Strategy |
| Starting Materials | 4-Chloro-3-cyanopyridine, Methyl 4-chloronicotinate | Incomplete reaction during the reduction or preceding steps. | Column Chromatography, Recrystallization |
| Reducing Agent Byproducts | Borate salts (from NaBH₄), Aluminum salts (from LiAlH₄/DIBAL-H) | Hydrolysis of the reducing agent complex during reaction quenching. | Aqueous work-up (extraction). These are typically water-soluble. |
| Isomeric Impurities | (2-Chloropyridin-3-yl)methanol, (6-Chloropyridin-3-yl)methanol | Non-selective reactions in precursor synthesis. Can be very difficult to separate. | Careful Column Chromatography, Fractional Recrystallization. |
| Reaction Solvents | Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM) | Residual solvent from the reaction or initial extraction. | Evaporation under reduced pressure, High-vacuum drying. |
| Unidentified Polar Impurities | Baseline material on TLC | Complex decomposition products or highly polar side-products. | Silica gel chromatography (impurities will remain on the baseline). |
FAQ: My reaction is complete. What is the best way to perform the initial aqueous work-up?
Answer: The initial work-up is crucial for removing the bulk of inorganic salts and highly polar byproducts. The basic nitrogen atom on the pyridine ring makes the solubility of your compound pH-dependent, a property we can exploit.
Core Principle: At neutral or basic pH, the pyridine nitrogen is unprotonated, and the compound behaves like a moderately polar organic molecule, soluble in solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If the aqueous phase is made acidic (pH < 4), the pyridine nitrogen will be protonated, forming a salt that is significantly more soluble in water.
Recommended General Work-up Protocol:
-
Quenching: Cool the reaction vessel in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (for aluminum-based reductants) to quench any remaining reducing agent.
-
Solvent Addition: Add an immiscible organic solvent for extraction, such as Ethyl Acetate.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, you may have an emulsion (see troubleshooting below).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (1x): To remove the majority of inorganic salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (1x): To neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) (1x): To break up emulsions and remove residual water from the organic layer.[2]
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Section 2: Core Purification Techniques & Troubleshooting
Once you have the crude solid or oil, the next step is high-purity isolation. The two most effective methods for this compound are column chromatography and recrystallization.
Purification Workflow Overview
Caption: General purification workflow for this compound.
FAQ: How do I select the right solvent system for flash column chromatography?
Answer: The ideal solvent system (eluent) for column chromatography should move your target compound off the baseline with a Retention Factor (Rƒ) of 0.25-0.40 on a silica gel Thin Layer Chromatography (TLC) plate.
Step-by-Step Eluent Selection using TLC:
-
Prepare a Sample: Dissolve a small amount of your crude material in a few drops of DCM or EtOAc.
-
Select Test Solvents: Start with a binary mixture. For a moderately polar compound like this, a good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Spot and Develop: Spot your sample onto a TLC plate. Place the plate in a sealed chamber containing your test eluent (e.g., 70:30 Hexane:EtOAc). Let the solvent front travel up the plate.
-
Visualize: View the dried plate under a UV lamp (254 nm). Pyridine-containing compounds are often UV-active.
-
Analyze Rƒ: Calculate the Rƒ value: (Distance traveled by spot) / (Distance traveled by solvent front).
-
If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 50:50 Hexane:EtOAc).
-
If Rƒ is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 80:20 Hexane:EtOAc).
-
| Common Eluent Systems (in order of increasing polarity) |
| Hexane / Ethyl Acetate |
| Dichloromethane / Ethyl Acetate |
| Dichloromethane / Methanol |
FAQ: My compound is streaking on the TLC plate and giving broad peaks from the column. What can I do?
Answer: This is a classic issue with basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.
The Solution: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% by volume to your chosen eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column unimpeded, resulting in sharper bands and better separation.
FAQ: How do I find the best solvent for recrystallization?
Answer: The perfect recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
Screening for a Recrystallization Solvent:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature until the solid is just covered. Swirl the tube. If the solid dissolves completely, the solvent is too good; your compound is too soluble. Discard and try a less polar solvent.
-
If the solid does not dissolve, heat the mixture gently (e.g., in a hot water bath) until it boils. Add more solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe:
-
Ideal Outcome: A large quantity of crystalline solid forms. This is a good solvent candidate.
-
No Solid Forms: The compound is too soluble even when cold. Try a less polar solvent or a mixed-solvent system.
-
"Oiling Out": The compound separates as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present. Consider using a lower-boiling point solvent or purifying by chromatography first.
-
Good Single-Solvent Candidates to Screen: Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethyl Acetate/Hexane.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 3: Purity Confirmation and Storage
FAQ: How do I know my this compound is pure?
Answer: A combination of analytical techniques is required to confirm both purity and structural identity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure sample should show a single major peak, allowing for purity assessment (e.g., >98% by area).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound, ensuring you have the correct isomer and that no significant impurities are visible in the spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (143.57 g/mol ).[1]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Literature values can be used for comparison, though they are not always reported.
FAQ: What are the best practices for storing the final product?
Answer: this compound should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[1][6]
References
- 1. This compound [myskinrecipes.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of (4-Chloropyridin-3-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-Chloropyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate.[1] Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes, improve yield, and ensure the highest purity of your final product.
Section 1: Troubleshooting Impurities in Aldehyde Reduction Routes
The reduction of 4-chloropyridine-3-carbaldehyde is a primary and direct route to synthesizing this compound. While seemingly straightforward, this pathway is susceptible to several side reactions that can complicate purification and reduce yield.
FAQ 1: My final product is contaminated with unreacted 4-chloropyridine-3-carbaldehyde. What went wrong?
Answer:
Detecting unreacted starting material is one of the most common issues. The cause is typically related to suboptimal reaction kinetics or stoichiometry.
Root Cause Analysis:
-
Insufficient Reducing Agent: The most frequent cause is an inadequate molar equivalent of the reducing agent (e.g., Sodium Borohydride, NaBH₄). Aldehyde reductions are stoichiometric; one mole of NaBH₄ can theoretically reduce four moles of aldehyde. However, practical applications often require a slight excess (1.1-1.5 equivalents of hydride) to drive the reaction to completion and account for any reagent decomposition or reaction with the solvent.
-
Reagent Inactivity: Hydride reducing agents like NaBH₄ are sensitive to moisture and can degrade over time, losing their potency. Using an old or improperly stored bottle of reducing agent can lead to incomplete reactions.
-
Low Reaction Temperature: While reductions are often performed at low temperatures (e.g., 0 °C) to control exotherms and improve selectivity, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
-
Poor Solubility: If the 4-chloropyridine-3-carbaldehyde starting material is not fully dissolved in the reaction solvent (commonly methanol or ethanol), its availability to the reducing agent is limited, resulting in an incomplete reaction.
Troubleshooting Protocol:
-
Step 1: Verify Reagent Stoichiometry: Recalculate the molar equivalents of your reducing agent. For NaBH₄, a common starting point is 0.3 to 0.5 molar equivalents per equivalent of aldehyde (as each mole of NaBH₄ provides 4 hydrides).
-
Step 2: Assess Reagent Quality: If possible, test the reducing agent on a simple, reliable substrate (like acetone) to confirm its activity. Always use freshly opened or properly stored reagents.
-
Step 3: Optimize Reaction Conditions: After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature and stir for an additional 1-3 hours to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Step 4: Ensure Homogeneity: If solubility is an issue, consider using a co-solvent like Tetrahydrofuran (THF) or increasing the volume of the primary solvent.
FAQ 2: My NMR analysis shows a peak corresponding to 3-pyridinemethanol. How did my starting material get dechlorinated?
Answer:
The presence of 3-pyridinemethanol indicates a hydrodechlorination side reaction, where the C-Cl bond is cleaved and replaced by a C-H bond.
Mechanistic Insight:
This side reaction is particularly prevalent when using more powerful reducing agents or certain catalytic methods. While NaBH₄ is generally mild enough to avoid this, aggressive hydride sources or conditions involving catalytic hydrogenation (e.g., H₂/Pd-C) can readily reduce the aryl chloride. The electron-deficient nature of the pyridine ring can make the 4-position susceptible to nucleophilic attack, including by hydride ions, especially under harsh conditions.
Preventative Measures:
-
Choice of Reducing Agent: Stick to milder reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred choice for this transformation as it selectively reduces the aldehyde without typically affecting the aryl chloride. Avoid using Lithium Aluminum Hydride (LiAlH₄) for this specific step if dechlorination is a concern.
-
Avoid Catalytic Hydrogenation: Do not use methods like H₂ gas with catalysts such as Palladium, Platinum, or Nickel for this reduction, as they are well-known to cause hydrodechlorination of aryl halides.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically starting at 0 °C) to minimize the energy available for side reactions.
Section 2: Challenges in Carboxylic Acid & Ester Reduction Routes
Another common pathway involves the reduction of 4-chloropyridine-3-carboxylic acid (4-chloronicotinic acid) or its corresponding esters. This route requires stronger reducing agents and presents a different set of potential side products.
FAQ 3: I am reducing methyl 4-chloronicotinate with LiAlH₄, but my product contains both the desired alcohol and the intermediate aldehyde. How can I optimize for the alcohol?
Answer:
The reduction of an ester to an alcohol with LiAlH₄ proceeds via an aldehyde intermediate.[2] Normally, this aldehyde is highly reactive and is immediately reduced further to the primary alcohol.[2] If you are isolating the aldehyde, it suggests the reaction is being prematurely quenched or is running under non-optimal conditions.
Root Cause Analysis:
-
Insufficient LiAlH₄: This is the most probable cause. The reduction of an ester to an alcohol requires two equivalents of hydride. Therefore, at least 0.5 molar equivalents of LiAlH₄ are needed per mole of ester. Practically, 0.6-1.0 equivalents are often used to ensure full conversion.
-
Premature Quenching: If the workup procedure (adding water or acid) is initiated before all the intermediate aldehyde has been reduced, you will isolate a mixture.
-
"Inverse Addition": If the LiAlH₄ is added too slowly to the ester solution (inverse addition), localized areas of low hydride concentration can favor the formation and persistence of the aldehyde. Standard procedure involves adding the ester solution slowly to a stirring suspension of LiAlH₄.
Troubleshooting Protocol:
-
Step 1: Verify Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A range of 0.75 to 1.0 molar equivalents is recommended for robust conversion.
-
Step 2: Control the Addition: Slowly add a solution of your ester in an anhydrous ether solvent (like THF or Diethyl Ether) to a well-stirred suspension of LiAlH₄ at 0 °C. This ensures the ester is always in the presence of excess reducing agent.
-
Step 3: Monitor to Completion: Before quenching, take a small, carefully quenched aliquot of the reaction mixture to check for the absence of the aldehyde intermediate by TLC or GC-MS.
-
Step 4: Temperature Profile: After the addition is complete at 0 °C, consider allowing the reaction to stir at room temperature for an additional hour or even gentle reflux to drive the final reduction step to completion.
Table 1: Comparison of Common Reducing Agents
| Reagent | Starting Material | Product(s) | Common Side Products | Key Conditions |
| Sodium Borohydride (NaBH₄) | Aldehyde | 1° Alcohol | Unreacted Aldehyde | Methanol/Ethanol, 0 °C to RT |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | 1° Alcohol | Hydrodechlorination, Unreacted SM | Anhydrous THF/Ether, 0 °C to Reflux |
| Diisobutylaluminum Hydride (DIBAL-H) | Ester | Aldehyde or 1° Alcohol | Mixture of Aldehyde and Alcohol | Anhydrous, Low Temp (-78 °C) for Aldehyde |
FAQ 4: My attempt to reduce 4-chloronicotinic acid directly with NaBH₄ failed. Why?
Answer:
Sodium borohydride is generally not a strong enough reducing agent to reduce a carboxylic acid.[2]
Mechanistic Explanation:
The reaction between NaBH₄ and a carboxylic acid results in an acid-base reaction, not a reduction. The acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a sodium carboxylate salt. This deactivates both the substrate (by forming the unreactive carboxylate) and the reducing agent. While some specialized NaBH₄-based systems exist (e.g., NaBH₄/I₂), standard NaBH₄ is ineffective for this transformation.
Corrective Actions:
-
Use a More Potent Reagent: The standard reagent for reducing carboxylic acids directly to primary alcohols is Lithium Aluminum Hydride (LiAlH₄).[2] Borane (BH₃·THF) is another effective alternative.
-
Convert to an Ester First: A common and often safer strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification or by using a reagent like thionyl chloride in alcohol. The resulting ester can then be readily reduced with LiAlH₄.[2] This two-step process often provides cleaner results and avoids the vigorous gas evolution seen with LiAlH₄ and acids.
Section 3: Purification and Stability
FAQ 5: What are the best practices for purifying this compound away from common side products?
Answer:
A multi-step purification strategy is often necessary to achieve high purity.
Purification Workflow:
-
Aqueous Workup / Extraction: After quenching the reaction, an acid-base extraction can be highly effective.
-
To remove acidic impurities (e.g., 4-chloronicotinic acid): Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic impurity will move into the aqueous layer as its sodium salt.
-
To remove the basic product from neutral impurities: Acidify the aqueous layer from the reaction workup to a pH of ~2-3 with HCl. This will protonate the pyridine nitrogen of your product, making it water-soluble. Wash this acidic aqueous layer with an organic solvent (like ethyl acetate) to remove any non-basic/neutral impurities. Then, re-basify the aqueous layer to a pH of ~8-9 and extract your product back into an organic solvent.
-
-
Silica Gel Chromatography: This is the most effective method for separating structurally similar compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The more polar alcohol product will elute more slowly than the less polar aldehyde starting material or dechlorinated side product.
-
-
Recrystallization: If a solid product of reasonable purity (>95%) is obtained, recrystallization can be an excellent final polishing step. Suitable solvent systems include ethyl acetate/hexanes, toluene, or isopropanol.
Table 2: Impurity Troubleshooting Summary
| Impurity | Likely Origin Route | Identification | Recommended Purification |
| 4-Chloropyridine-3-carbaldehyde | Aldehyde Reduction | Higher Rf on TLC | Silica Gel Chromatography |
| 4-Chloropyridine-3-carboxylic acid | Aldehyde Reduction (Cannizzaro) | Acidic | Basic Wash (NaHCO₃) |
| 3-Pyridinemethanol | Aldehyde or Acid/Ester Reduction | Mass Spec (lower mass) | Silica Gel Chromatography |
| Methyl 4-chloronicotinate | Ester Reduction | Higher Rf on TLC | Silica Gel Chromatography |
Visual Workflow Guides
The following diagrams illustrate the synthetic pathways and potential pitfalls.
Caption: Synthetic pathway via aldehyde reduction.
Caption: Synthetic pathway via ester reduction.
References
Technical Support Center: Scaling Up Reactions of (4-Chloropyridin-3-yl)methanol
Welcome to the technical support center for scaling up reactions involving (4-chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale experiments to larger-scale production. Here, we address common challenges with in-depth explanations, troubleshooting guides, and frequently asked questions to ensure the integrity and success of your chemical processes.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, often utilized in the creation of nicotinic acetylcholine receptor modulators and other complex heterocyclic compounds.[1] However, its reactivity profile presents unique challenges during scale-up. This guide provides a structured approach to identifying and resolving these potential issues.
Troubleshooting Guide: Common Issues in Scale-Up Reactions
Scaling up reactions is not merely about using larger flasks and more reagents; it involves a fundamental shift in the interplay of kinetics, thermodynamics, and mass/heat transfer.[2] Below are common problems encountered during the scale-up of reactions with this compound, along with systematic approaches to their resolution.
Problem 1: Decreased Yield and/or Slower Reaction Rates
Symptoms:
-
The reaction that was complete in 2 hours at the 1g scale now takes 8 hours or more at the 100g scale.
-
The final product yield is significantly lower than what was achieved in the laboratory.
Possible Causes & Troubleshooting Steps:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients, slowing down the reaction.
-
Troubleshooting:
-
Agitation Rate: Review and optimize the stirrer speed and design. A simple magnetic stir bar may be insufficient for larger volumes. Consider overhead stirring with different impeller designs (e.g., anchor, turbine).
-
Baffling: Ensure the reactor has baffles to improve mixing and prevent vortex formation.
-
Viscosity: If the reaction mixture becomes viscous, consider adjusting the solvent volume or temperature to reduce viscosity.
-
-
-
Heat Transfer Issues: Exothermic or endothermic reactions can be difficult to control at scale, leading to temperature gradients.
-
Troubleshooting:
-
Temperature Monitoring: Use multiple temperature probes to map the temperature distribution within the reactor.
-
Heating/Cooling Control: Ensure the reactor's heating/cooling jacket has sufficient capacity for the larger volume. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
-
-
Reagent Addition Order and Rate: The rate of addition of a key reagent can significantly impact side reactions and overall yield.
-
Troubleshooting:
-
Controlled Addition: For reactions sensitive to stoichiometry, use a syringe pump or a dosing funnel for controlled, slow addition of reagents.
-
Initial Concentration: Adding a reagent too quickly can create high local concentrations, promoting side reactions.
-
-
Problem 2: Increased Impurity Profile
Symptoms:
-
New, significant peaks appear in the HPLC or GC-MS analysis of the crude reaction mixture at a larger scale.
-
The product is more difficult to purify.
Possible Causes & Troubleshooting Steps:
-
Side Reactions Due to Temperature Gradients: "Hot spots" in the reactor can provide the activation energy for undesired side reactions.
-
Troubleshooting:
-
Improve Heat Transfer: As mentioned above, enhance mixing and ensure adequate cooling/heating capacity.
-
Lower Reaction Temperature: If possible, running the reaction at a slightly lower temperature for a longer duration can minimize thermally induced side products.
-
-
-
Changes in Reaction Mechanism: The solvent can play a crucial role in the reaction pathway.[3][4] A solvent that works well on a small scale might favor a different, less desirable pathway at a larger scale due to subtle changes in conditions.
-
Troubleshooting:
-
Solvent Study: Re-evaluate the choice of solvent. For nucleophilic substitution on the pyridine ring, the polarity of the solvent can influence whether the reaction proceeds via an SN1 or SN2 mechanism.[5] Polar, protic solvents can stabilize ions and may favor SN1 pathways, which could lead to different byproducts.[3][4][6]
-
Aprotic vs. Protic Solvents: In nucleophilic substitutions, polar aprotic solvents (e.g., DMSO, DMF) can increase the rate of SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[5]
-
-
-
Air/Moisture Sensitivity: Larger scale reactions have a smaller surface area-to-volume ratio, but they also take longer to set up and run, potentially increasing exposure to air and moisture if not properly controlled.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen, argon) and maintained under a positive pressure.
-
Dry Solvents and Reagents: Use appropriately dried solvents and reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on the 4-chloro position is sluggish at scale. How can I improve the reaction rate?
A1: Sluggishness in nucleophilic substitution on an electron-deficient ring like pyridine can often be traced back to several factors that become more pronounced at scale:
-
Nucleophile Strength and Solubility: Ensure your nucleophile is sufficiently soluble in the chosen solvent. If it is an ionic compound, a more polar solvent may be necessary to achieve adequate concentration.[3][4]
-
Solvent Choice: As detailed above, the solvent has a profound impact. For an SN2-type reaction, a switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO) can significantly accelerate the reaction by "freeing" the nucleophile from the solvent cage.[5]
-
Phase-Transfer Catalysis: If your nucleophile is an inorganic salt with low solubility in an organic solvent, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile into the organic phase.
-
Temperature: A modest increase in temperature can significantly increase the reaction rate. However, monitor for the formation of impurities. A Design of Experiments (DoE) approach can help find the optimal balance between reaction rate and purity.
Q2: I am observing catalyst deactivation in my cross-coupling reaction involving this compound. What are the likely causes and solutions?
A2: Catalyst deactivation is a common challenge in scaling up cross-coupling reactions, especially with heterocyclic substrates.[7]
-
Pyridine Coordination to the Metal Center: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst (e.g., Palladium, Nickel), leading to deactivation.[8]
-
Solution: Use ligands that bind more strongly to the metal center, preventing displacement by the pyridine substrate.[8] Bulky electron-donating ligands are often effective.
-
-
Coking and Fouling: At higher temperatures and concentrations, organic material can decompose and deposit on the catalyst surface, blocking active sites.[7][9]
-
Solution: Optimize the reaction temperature and substrate/catalyst ratio. In some cases, a continuous flow setup can minimize residence time at high temperatures and reduce coking.
-
-
Feedstock Impurities: Impurities in the starting materials or solvents (e.g., sulfur or other halides) can act as catalyst poisons.
-
Solution: Ensure the purity of all reagents and solvents before use. Analysis of the feedstock for common poisons is recommended.[9]
-
Q3: What are the primary safety concerns when handling this compound and its reactions at a larger scale?
A3: Safety is paramount during scale-up. For this compound and other pyridine derivatives, consider the following:
-
Toxicity and Handling: this compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Pyridine derivatives, in general, can be skin irritants.[11]
-
Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider enhanced respiratory protection.
-
-
Exothermic Reactions: Be prepared for the potential of a runaway reaction, especially if there is a possibility of a delayed exotherm.
-
Precautions: Use a reactor with adequate temperature control and an emergency quenching plan. Perform a reaction calorimetry study to understand the thermal profile of your reaction before scaling up.
-
-
Solvent Hazards: Many solvents used in these reactions are flammable.
-
Precautions: Use intrinsically safe equipment in an environment free from ignition sources. Ensure proper grounding of all equipment to prevent static discharge.
-
Data Summary and Protocols
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent Type | Example Solvents | Effect on SN2 Reactions | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Can decrease the rate | Stabilizes the nucleophile through hydrogen bonding, making it less reactive.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally increases the rate | Solvates the cation but leaves the anion (nucleophile) relatively free and more reactive.[5] |
| Nonpolar | Toluene, Hexane | Generally slow | Reactants often have poor solubility. |
Experimental Protocol: General Procedure for a Scale-Up Nucleophilic Substitution
This protocol outlines a general approach for a 100g scale reaction. Note: This is a template and must be adapted for your specific reaction.
-
Reactor Setup:
-
Use a 2L, 5-necked, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a condenser, a nitrogen inlet, and a reagent addition funnel.
-
Ensure all glassware is dry and the system is purged with nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with this compound (100g) and the chosen solvent (e.g., 1L of DMF).
-
Begin stirring and ensure the starting material is fully dissolved.
-
-
Reaction Execution:
-
Heat or cool the reactor jacket to the desired reaction temperature.
-
Slowly add the nucleophile (e.g., dissolved in a minimal amount of solvent) via the addition funnel over 1-2 hours. Monitor the internal temperature closely for any exotherm.
-
After the addition is complete, maintain the reaction at the set temperature.
-
-
Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by a suitable method (e.g., TLC, HPLC, GC) to monitor the disappearance of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a specific quenching agent).
-
Perform the extraction and purification as developed at the lab scale, adjusting volumes accordingly.
-
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. users.wfu.edu [users.wfu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemical-label.com [chemical-label.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Catalyst Efficiency in (4-Chloropyridin-3-yl)methanol Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions with (4-Chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. Due to the inherent properties of the chloropyridine moiety—namely the electron-deficient ring and the less reactive C-Cl bond—achieving high catalyst efficiency requires careful selection of reaction components and a systematic approach to troubleshooting.[1][2] This resource provides field-proven insights and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low to no conversion. What are the primary causes and how do I fix it?
Low or no conversion is the most common issue when working with chloropyridines. The root cause is almost always related to inefficient activation of the C-Cl bond, which is the rate-limiting step (oxidative addition) in most catalytic cycles.[2][3]
Potential Causes & Actionable Solutions:
-
Inactive Catalyst System: The combination of palladium precursor and ligand is failing to generate a sufficiently active Pd(0) species or the active species is not potent enough to break the C-Cl bond.
-
Explanation: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[3] You require a catalytic system that is both highly electron-rich to promote oxidative addition and sterically bulky to facilitate reductive elimination.
-
Solution: Switch to a more robust catalyst system.
-
Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These are the industry standard for activating C-Cl bonds.
-
Palladium Source: If using Pd(OAc)₂, which can be unreliable, consider a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and efficiently.[2]
-
Catalyst Loading: For this challenging substrate, consider increasing the catalyst loading from a standard 1-2 mol% up to 5 mol% during initial optimization.[2]
-
-
-
Catalyst Poisoning or Deactivation: The pyridine nitrogen is interfering with the catalyst, or oxygen is deactivating it.
-
Explanation: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, forming off-cycle, inactive complexes.[4][5] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize to an inactive state.[3][4]
-
Solution:
-
Inert Atmosphere: Ensure a rigorously inert atmosphere. Use Schlenk techniques, flame-dry your glassware, and thoroughly degas all solvents and reagents. This can be done by sparging with argon for 30+ minutes or via several freeze-pump-thaw cycles.[3][6]
-
Ligand Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.2:1 to 2:1) can sometimes mitigate pyridine coordination by ensuring the palladium center remains saturated with the desired phosphine ligand.[4][7]
-
-
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature is not suitable.
-
Explanation: Aryl chlorides require significant thermal energy to react. The base must be strong enough to participate effectively in the transmetalation step (for Suzuki) or deprotonate the nucleophile (for Buchwald-Hartwig) but not so reactive that it promotes side reactions.
-
Solution:
-
Temperature: Increase the reaction temperature. A range of 80-110 °C is typical for activating C-Cl bonds.[2]
-
Base Selection: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates (e.g., Na₂CO₃, K₂CO₃).[3][5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.
-
Solvent: Use high-purity, anhydrous, and degassed solvents. Toluene, 1,4-dioxane, and THF are common choices.[2][4] Poor solubility of any reagent can severely hamper the reaction.[2]
-
-
Q2: I'm observing significant side-product formation. How can I identify and minimize hydrodehalogenation and homocoupling?
Side reactions compete with your desired coupling, consuming starting materials and complicating purification.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation (Reduction): The chlorine atom is replaced by a hydrogen, yielding 3-pyridylmethanol.
-
Explanation: This occurs when the palladium intermediate reacts with a hydride source (e.g., trace water, amine bases, or even the solvent) before the desired coupling can occur.[2][5]
-
Solution:
-
Use Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.
-
Optimize Base/Ligand: Select a ligand that promotes rapid reductive elimination of the desired product, minimizing the lifetime of intermediates that can undergo side reactions.[6] For Suzuki reactions, avoid bases known to facilitate this pathway.
-
-
-
Homocoupling (Biaryl Formation): Two molecules of the boronic acid (Suzuki) or aryl halide (various couplings) react with each other.
-
Explanation: Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[5] Aryl halide homocoupling can occur if reductive elimination is slow.
-
Solution:
-
-
Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a proton from the solvent or trace water.[5]
-
Explanation: This side reaction consumes the nucleophilic partner and is often exacerbated by high temperatures and certain bases.[1]
-
Solution:
-
Use Boronate Esters: Pinacol or neopentyl glycol boronate esters are more stable than the corresponding boronic acids.[8]
-
Control Water Content: While some Suzuki reactions require a small amount of water, excess water can promote protodeboronation.[3] If using anhydrous conditions, ensure all components are dry.
-
-
// Nodes start [label="Low or No Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="3. Verify Reagent Purity & Inertness", fillcolor="#FBBC05", fontcolor="#202124"];
sol_ligand [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., SPhos, RuPhos, NHC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_precatalyst [label="Use Well-Defined Pre-catalyst\n(e.g., G3/G4 Palladacycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Increase Temperature\n(80-110 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Screen Stronger Base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_inert [label="Ensure Rigorous Inert Atmosphere\n(Degas Solvents, Schlenk Technique)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Use Fresh/Purified Reagents\n(Consider Boronate Esters)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_conditions; start -> check_purity;
check_catalyst -> sol_ligand [label="Ineffective Ligand?"]; check_catalyst -> sol_precatalyst [label="Poor Pd(0) Formation?"];
check_conditions -> sol_temp [label="Too Low Temp?"]; check_conditions -> sol_base [label="Weak/Insoluble Base?"];
check_purity -> sol_inert [label="Oxygen/Water Contamination?"]; check_purity -> sol_reagents [label="Degraded Reagents?"]; } Caption: Troubleshooting workflow for low conversion issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst/ligand system for this compound from the start?
A systematic screening approach is most effective, but an educated starting point saves significant time.[1]
-
For Suzuki-Miyaura Coupling: Start with a second-generation Buchwald biarylphosphine ligand. SPhos or XPhos are excellent, broadly applicable choices. Pair one of these ligands (1-2 mol%) with a palladium source like Pd₂(dba)₃ (0.5-1 mol%) or Pd(OAc)₂ (1-2 mol%).
-
For Buchwald-Hartwig Amination: The choice is highly dependent on the amine nucleophile. For primary amines, BrettPhos or RuPhos are robust starting points. For secondary amines, DavePhos can be effective. Use these with a suitable palladium pre-catalyst.
-
Why these ligands? These ligands create a sterically hindered and electron-rich environment around the palladium atom. This electronic character makes the Pd(0) center more nucleophilic and thus more reactive in the rate-limiting oxidative addition with the C-Cl bond.[3][5] The steric bulk promotes the final, product-releasing reductive elimination step.
Q2: The hydroxyl group in my substrate seems sensitive. Do I need to protect it?
Generally, for Suzuki-Miyaura and most Buchwald-Hartwig couplings, the primary alcohol in this compound does not require protection. The conditions are typically compatible. However, if you are using a very strong base (like an organolithium, which is not typical for these reactions) or observing side reactions involving the alcohol, protection as a silyl ether (e.g., TBS) or benzyl ether may be necessary. Literature suggests that heteroaryl halides with unprotected -OH groups can sometimes contribute to catalyst deactivation, so if other optimization attempts fail, a protection-deprotection strategy is a valid consideration.[9]
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
Reproducibility issues often stem from subtle variations in reaction setup, particularly regarding atmospheric control and reagent quality.
-
Reagent Quality: Use high-purity, dry reagents. Bases like K₃PO₄ can be hygroscopic; dry them in an oven before use. Ensure boronic acids/esters are fresh, as they can degrade upon storage.[7]
-
Inert Atmosphere: Do not underestimate the importance of excluding oxygen. Assemble your reaction vessel (e.g., a Schlenk tube or vial with a PTFE-lined cap), add all solid reagents, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[3]
-
Solvent Preparation: Use anhydrous, degassed solvent. Add the solvent to the reaction vessel under a positive pressure of inert gas.
-
Consistent Stirring and Heating: Ensure vigorous stirring to keep solid bases suspended and maintain a consistent temperature with a calibrated heating block or oil bath.
Data Presentation: Catalyst System Optimization
The following tables summarize typical results from screening key reaction parameters for couplings with chloropyridine substrates, illustrating the dramatic impact of component selection.
Table 1: Ligand & Base Screening for a Model Suzuki-Miyaura Coupling (Reaction: this compound + Phenylboronic Acid)
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 | "Traditional" conditions are ineffective for C-Cl activation.[1][5] |
| 2 | Pd₂(dba)₃ | None | K₃PO₄ | Toluene | 100 | <5 | Ligand is essential for this transformation.[1] |
| 3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 | 45 | Improvement, but base may be too weak. |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88 | Stronger base and advanced ligand provide excellent results.[4] |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 | Highly effective combination for challenging substrates. |
Table 2: Solvent Effects on a Model Buchwald-Hartwig Amination (Reaction: this compound + Morpholine)
| Entry | Catalyst System | Base (1.5 eq.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | RuPhos Pd G3 (2 mol%) | NaOtBu | THF | 80 | 55 | Moderate yield, THF has a low boiling point. |
| 2 | RuPhos Pd G3 (2 mol%) | NaOtBu | Toluene | 100 | 91 | Higher temperature and good reagent solubility.[2] |
| 3 | RuPhos Pd G3 (2 mol%) | NaOtBu | 1,4-Dioxane | 100 | 93 | Often an excellent solvent choice for these reactions.[2] |
| 4 | RuPhos Pd G3 (2 mol%) | K₂CO₃ | Toluene | 100 | <10 | Base is too weak for C-N coupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Chloropyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction.
The amination of chloropyridines presents a unique set of challenges compared to their bromo or iodo counterparts. The strength of the C-Cl bond makes oxidative addition, often the rate-limiting step, particularly difficult.[1] Furthermore, the coordinating nature of the pyridine nitrogen can interfere with the palladium catalyst, leading to deactivation or undesired side reactions.[2][3] This guide provides a structured approach to identifying and resolving common issues.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems encountered during the amination of chloropyridines.
Question 1: My reaction shows low to no conversion. What are the primary causes and my first steps?
Low or no conversion is the most frequent issue, stemming directly from the inertness of the C-Cl bond on an electron-deficient pyridine ring.[1] The energy barrier for the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond is high. Your immediate focus should be on ensuring your catalytic system is active enough to overcome this barrier.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Checks and Solutions:
-
Catalyst System Integrity :
-
Palladium Source : Standard palladium sources like Pd(OAc)₂ can be unreliable as they require in-situ reduction to the active Pd(0) species.[4][5] Consider switching to a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which provides a more consistent and efficient source of the active L-Pd(0) catalyst.[1][4]
-
Ligand Choice : This is arguably the most critical factor. Standard ligands like PPh₃ are generally ineffective for activating C-Cl bonds.[6] You require bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and subsequent reductive elimination. Sterically hindered biarylphosphine ligands are the gold standard here.[1][2]
-
-
Reaction Conditions :
-
Temperature : High temperatures, typically in the 80-110 °C range, are necessary to provide the energy required for the oxidative addition of the C-Cl bond.[1] If you are running the reaction at a lower temperature, a gradual increase may be all that is needed.
-
Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen) and that all solvents have been properly degassed.
-
-
Base Selection :
-
Strength and Purity : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[1] Ensure it is of high purity and anhydrous, as trace moisture or sodium hydroxide can promote side reactions.[1] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will almost certainly require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures to compensate.[1][4]
-
Question 2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This typically occurs when the desired C-N reductive elimination is slow, allowing competing pathways to take over.[7]
Mechanistic Cause of Hydrodehalogenation
The palladium-amido intermediate, formed after the amine coordinates and is deprotonated, can undergo β-hydride elimination if the amine has an α-hydrogen. This forms a palladium-hydride species, which can then reductively eliminate with the pyridine ring to yield the undesired hydrodehalogenated product.
Strategies to Minimize Hydrodehalogenation:
-
Accelerate Reductive Elimination : The key is to make the desired C-N bond formation kinetically favored over competing side reactions.
-
Ligand Choice : Employing bulky, electron-rich ligands is crucial. These ligands create a sterically crowded environment around the palladium center, which accelerates the rate of reductive elimination.[7] Ligands from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) series are specifically designed to promote C-N coupling over side reactions.[1][3]
-
-
Control Reagent Stoichiometry and Purity :
-
Amine Equivalents : Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the formation of the palladium-amido complex, favoring the desired amination pathway.[1]
-
Base Purity : As mentioned, ensure the base is anhydrous. Trace water can be a proton source for the hydrodehalogenation.[1]
-
Anhydrous Conditions : Scrupulously dry all reagents and solvents.
-
Question 3: How can I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a common challenge. For dichloropyridines, the electronic properties of the ring and the steric environment dictated by the catalyst are the controlling factors. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated towards oxidative addition than one at the 4-position due to the inductive effect of the ring nitrogen.[1][8]
Factors Influencing Regioselectivity:
-
Electronic Effects : The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and thus more susceptible to reaction. The C2 position is typically more activated.[1][8]
-
Catalyst Control : The choice of ligand can dramatically influence the site of reaction. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.[8] This is often due to the specific "bite angle" and steric profile of the chelating ligand.
-
Reaction Temperature : Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more kinetically reactive site (usually C2). A highly regioselective amination at C2 can often be achieved first, allowing for a subsequent, higher-temperature functionalization at the C4 position.[8][9]
Frequently Asked Questions (FAQs)
Q: Which ligands are best for chloropyridines?
A: There is no single "best" ligand, as the optimal choice depends on the specific amine and pyridine substrates. However, a good starting point is to screen bulky, electron-rich dialkylbiaryl phosphine ligands.
| Ligand Class | Representative Ligands | Key Features & Applications |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos, SPhos | Generally high reactivity for C-Cl activation. Excellent for a wide range of primary and secondary amines.[1][2][6] |
| Ferrocene-Based | Josiphos-type ligands | Bidentate nature can improve catalyst stability and is effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[1][3] |
| Wide Bite-Angle | Xantphos | Often used to control regioselectivity and can suppress side reactions like hydrodehalogenation.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that are very effective at activating aryl chlorides. Can be a good alternative to phosphine ligands.[10][11] |
Q: What is the best solvent for this reaction?
A: Non-polar, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices.[1][12][13] However, if you face solubility issues with your starting materials or the inorganic base, screening other solvents like CPME, t-AmOH, or THF may be beneficial.[1][4] Note that coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium and inhibit catalysis.[4]
Q: Can I run this reaction open to the air?
A: Traditionally, these reactions require strict exclusion of air and moisture.[1] However, the development of highly robust pre-catalysts and ligand systems has made some transformations more tolerant to air.[11] For example, protocols using N-heterocyclic carbene (NHC) ligands or specialized pre-catalysts have been reported to work under aerobic conditions.[3][14] For initial troubleshooting and sensitive substrates, it is always recommended to start with strictly inert conditions.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The process involves the transformation of the palladium catalyst through different oxidation states.
Caption: The Buchwald-Hartwig catalytic cycle for amination.
Experimental Protocol: General Procedure for Reaction Optimization Screening
This protocol provides a starting point for systematically troubleshooting a low-yielding reaction. It is designed to be run in parallel in a multi-well plate or with several vials.
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 0.1 M)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation : In a glovebox, add the palladium pre-catalyst and ligand to a dry reaction vial equipped with a stir bar.
-
Addition of Solids : Add the chloropyridine (if solid) and the base (NaOtBu).
-
Addition of Liquids : Add the anhydrous toluene, followed by the chloropyridine (if liquid) and the amine.
-
Sealing and Heating : Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100 °C.
-
Stirring : Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours). Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases.[1]
-
Monitoring : After the allotted time, cool the reaction to room temperature. Take an aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion.
-
Screening Variables : To optimize, systematically vary one parameter at a time while keeping others constant:
-
Ligand Screen : Test a panel of ligands (e.g., RuPhos, BrettPhos, Josiphos).
-
Base Screen : Test other bases (e.g., LHMDS, K₃PO₄).
-
Solvent Screen : Test other solvents (e.g., Dioxane, CPME).
-
Temperature Screen : Test temperatures from 80 °C to 120 °C.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation in Suzuki Reactions of Chloropyridines
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind common challenges in Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of chloropyridines. The inherent electronic properties of the pyridine ring and the relative inertness of the C-Cl bond present a unique set of obstacles. This resource is structured to provide actionable troubleshooting advice and a deeper understanding of the side reactions that can compromise your yield and purity.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the Suzuki coupling of chloropyridines.
Q1: My primary byproduct is the homocoupling of my boronic acid. What are the main causes and how can I prevent this?
A1: Boronic acid homocoupling is a frequent issue, often stemming from the presence of Pd(II) species in the reaction mixture. This can occur if a Pd(II) precatalyst is used and the reduction to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, allowing oxygen to oxidize the Pd(0) catalyst.[1] Higher oxygen levels have been shown to increase the rate of homocoupling.[1]
Troubleshooting Strategies:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can be facilitated by the addition of phosphine ligands or through the homocoupling of the boronic acid itself.[1] Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ to bypass this initial reduction step.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.[3]
Q2: I'm observing significant hydrodehalogenation of my chloropyridine starting material. What is the mechanism and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is another common side reaction. After the initial oxidative addition of the chloropyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated pyridine.[1] Common hydride sources include amine bases or alcoholic solvents.[1]
Mitigation Approaches:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a problem. Anhydrous, aprotic solvents like dioxane, THF, or toluene are generally preferred.[4]
-
Base Selection: While a base is necessary for the reaction, some can contribute to dehalogenation.[5] Consider switching from amine-based bases to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired transmetalation and the undesired dehalogenation. Screening different ligands can be beneficial.
Q3: A significant amount of my boronic acid is being converted back to the parent arene (protodeboronation). Why does this happen, especially with pyridine boronic acids?
A3: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] This is a well-known side reaction in Suzuki couplings.[7] Pyridineboronic acids, particularly 2-pyridineboronic acid, are highly susceptible to this process.[8] This increased susceptibility is due to the basic nitrogen atom in the pyridine ring, which can lead to unique decomposition pathways.[8]
Key Factors and Solutions:
-
pH Control: The pH of the reaction is a critical factor. For 2-pyridineboronic acids, the rate of protodeboronation can be highest at neutral pH due to the formation of a reactive zwitterionic intermediate.[8] The addition of either acid or base can shift the equilibrium away from this zwitterion and slow the decomposition.[8]
-
Boronic Acid Derivatives: To combat instability, consider using more stable boronic acid derivatives like MIDA boronate esters or organotrifluoroborates.[7][9] These act as "slow release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[7]
-
Reaction Conditions: Higher temperatures and longer reaction times can exacerbate protodeboronation. Optimizing these parameters is crucial.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to problem-solving.
Scenario 1: Low Conversion of Chloropyridine
Observation: The starting chloropyridine is largely unreacted, even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst for oxidative addition.[5] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for aryl chlorides.[2][10] |
| Inappropriate Base | The base may not be strong enough to facilitate the transmetalation step effectively. | Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings of aryl chlorides.[10] |
| Low Reaction Temperature | The activation energy for the oxidative addition of aryl chlorides is higher, often necessitating elevated temperatures. | Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products. |
Scenario 2: Formation of Multiple Unidentified Byproducts
Observation: TLC or LC-MS analysis shows a complex mixture of products, making purification difficult.
Underlying Issues & Corrective Measures:
-
Decomposition of Starting Materials or Product: The pyridine ring can be sensitive to harsh reaction conditions. High temperatures or very strong bases might be causing degradation.
-
Action: Attempt the reaction at a lower temperature for a longer period. Screen a range of bases to find one that is effective but less harsh.
-
-
Ligand Decomposition: Some phosphine ligands can be unstable under prolonged heating.[5]
-
Action: Consider using more robust ligands, such as NHC ligands, which often exhibit greater thermal stability.[2]
-
-
Side Reactions with Functional Groups: If your substrates contain other functional groups, they may be participating in undesired side reactions.
-
Action: Review the compatibility of all functional groups with the reaction conditions. It may be necessary to use protecting groups.
-
Visualizing the Process: Reaction Mechanisms and Troubleshooting Logic
Understanding the catalytic cycle and the points where side reactions diverge is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Byproduct Formation Pathways
Caption: Divergent pathways leading to common byproducts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridine
This protocol serves as a robust starting point for the coupling of chloropyridines with arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), base (e.g., K₃PO₄, 2.0–3.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and ligand (e.g., SPhos, 2–4 mol%).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir for the allotted time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Ligand and Base
When facing low yields or significant byproduct formation, a systematic screen of ligands and bases is often the most effective approach.
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the chloropyridine (1.0 equiv) and boronic acid (1.2 equiv).
-
Variable Addition: Add a different combination of palladium precatalyst/ligand and base to each vial. A suggested screening set is provided in the table below.
-
Reaction: Add degassed solvent to each vial, seal, and place the array in a heating block at a set temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product and the relative amounts of byproducts.
Table: Suggested Ligand/Base Screening Matrix
| K₃PO₄ | K₂CO₃ | Cs₂CO₃ | |
| SPhos | Run 1 | Run 2 | Run 3 |
| XPhos | Run 4 | Run 5 | Run 6 |
| RuPhos | Run 7 | Run 8 | Run 9 |
| IMes | Run 10 | Run 11 | Run 12 |
By systematically addressing these common challenges with a combination of mechanistic understanding and empirical screening, you can significantly improve the outcomes of your Suzuki reactions involving chloropyridines.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
stability of (4-Chloropyridin-3-yl)methanol under acidic or basic conditions
Technical Support Center: Stability of (4-Chloropyridin-3-yl)methanol
Introduction: Understanding the Molecule
This compound is a critical heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals, particularly as an intermediate for nicotinic acetylcholine receptor modulators.[1] Its chemical stability is paramount for ensuring reaction yield, purity, and the overall success of a synthetic campaign. The molecule's reactivity is primarily governed by three structural features:
-
The Pyridine Ring: The nitrogen atom can be protonated under acidic conditions, which significantly alters the ring's electronic properties.
-
The C4-Chloride: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a key potential degradation pathway.[2][3]
-
The C3-Methanol Group: The primary alcohol is generally more stable but can undergo reactions under specific harsh conditions.
This guide provides an in-depth analysis of the compound's stability under acidic and basic conditions, offering troubleshooting advice and validated protocols for your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic or basic solutions? The principal degradation route under both acidic and basic aqueous conditions is the hydrolysis of the chloride at the C4 position to yield (4-Hydroxypyridin-3-yl)methanol.[4][5] This occurs via a nucleophilic aromatic substitution mechanism. The resulting hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form.[5]
Q2: How does pH specifically influence the rate of degradation? The pH has a profound impact on stability:
-
Under Acidic Conditions (pH < 5): The pyridine nitrogen becomes protonated. This positive charge makes the pyridine ring strongly electron-deficient, significantly activating the C4 position for nucleophilic attack by water, even though water is a weak nucleophile.
-
Under Basic Conditions (pH > 8): The degradation is driven by direct attack of the potent hydroxide nucleophile (OH⁻) on the C4 position. The rate of hydrolysis in related chloropyridines has been shown to be significant in basic media like 1.0 M sodium hydroxide.[4]
Q3: Is the hydroxymethyl (-CH₂OH) group a point of instability? The primary alcohol group is generally stable under the mild acidic or basic conditions typically used for hydrolytic forced degradation studies. However, under extreme conditions, it could become a liability. For example, in the presence of a high concentration of a strong acid and an alcohol solvent, etherification could occur. Under strongly oxidizing conditions (e.g., peroxide stress), it could be oxidized to an aldehyde or a carboxylic acid.
Q4: What should I expect the major degradation product to be? The major degradant is (4-Hydroxypyridin-3-yl)methanol. Be aware that this product can exist as two tautomers: the hydroxy-pyridine form and the pyridone form. Your analytical method, particularly HPLC, should be able to resolve the parent compound from both of these potential forms.
Q5: What are the recommended storage conditions for this compound? The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). 4-chloropyridine itself is known to be unstable as a free base and can self-react or polymerize; it is often sold and handled as its more stable hydrochloride salt.[6][7] While the C3-methanol group offers some stabilization compared to the parent 4-chloropyridine, similar precautions are warranted. If you observe instability in the free base, consider if a hydrochloride salt version is available or if it can be generated and used in your process.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Rapid, uncontrolled degradation or polymerization upon dissolution. | The free base of 4-chloropyridine derivatives is inherently reactive and can self-react.[6][7] The experimental temperature may be too high, accelerating decomposition. | 1. Lower the Temperature: Conduct initial dissolution and reactions at 0-5 °C to mitigate the initial exotherm and slow reaction kinetics. 2. Use the Hydrochloride Salt: If possible, start with the HCl salt, which is typically more stable. Neutralize it in situ just before use if the free base is required. 3. Prepare Solutions Fresh: Do not store solutions of the free base for extended periods. Prepare them immediately before use. |
| Multiple unexpected peaks in HPLC/LC-MS analysis. | The compound may be reacting with your solvent (e.g., methanol to form a methoxy-pyridine derivative) or buffer components. Side-reactions or polymerization could be occurring. | 1. Verify Solvent Inertness: Run a control with an aprotic solvent like acetonitrile or THF to check for solvent-adduct formation. 2. Simplify the Matrix: Use simple acid/base solutions (HCl, NaOH) in water first before introducing complex buffers. 3. Employ LC-MS: Use mass spectrometry to obtain the mass of the unknown peaks. This is the fastest way to hypothesize their structures (e.g., M+16 for oxidation, M-Cl+OH for hydrolysis, M-Cl+OMe for methoxylation). |
| Poor mass balance in forced degradation studies (<90%). | Degradation products may be non-UV active, highly polar and not retained on a reverse-phase column, or volatile. The compound or its degradants may be adsorbing to the container. | 1. Use a Universal Detector: Complement your UV detector with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to detect compounds with poor chromophores.[8] 2. Modify HPLC Method: Use a phenyl-hexyl or a polar-embedded column for better retention of polar degradants. Ensure your gradient starts with a very low organic phase percentage. 3. Check for Adsorption: Use silanized glass vials to minimize adsorption of the basic pyridine compounds onto acidic glass surfaces. |
Section 3: Key Degradation Pathways & Mechanisms
The stability of this compound is dictated by its susceptibility to nucleophilic aromatic substitution. The mechanisms under acidic and basic conditions are distinct.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is facilitated by the activation of the pyridine ring through protonation. This increases the electrophilicity of the carbon atoms, particularly at the 2 and 4 positions, making them highly susceptible to attack by weak nucleophiles like water.
Caption: Mechanism of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
Under basic conditions, the strong nucleophile, hydroxide (OH⁻), directly attacks the electron-deficient C4 position. The reaction proceeds through a negatively charged intermediate, often referred to as a Meisenheimer-like complex, which then expels the chloride ion to yield the final product.
Caption: Mechanism of base-catalyzed hydrolysis.
Section 4: Experimental Protocols for Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods as per ICH guidelines Q1A.[9][10]
Caption: General workflow for a forced degradation study.
Protocol 4.1: Acidic Stress Testing
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Application: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Keep the solution at room temperature (25 °C). If no significant degradation (<5%) is observed after 8 hours, increase the temperature to 60 °C.[9]
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent molar amount of NaOH (e.g., if you take 100 µL of the reaction mixture, add 100 µL of 0.1 N NaOH). This step is critical to stop further degradation.[8]
-
Analysis: Dilute the neutralized sample with mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC-UV/PDA method.
Protocol 4.2: Basic Stress Testing
-
Preparation: Use the same 1.0 mg/mL stock solution as in Protocol 4.1.
-
Stress Application: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.
-
Incubation: Due to higher reactivity, conduct this study at room temperature (25 °C). Elevated temperatures may cause excessively rapid degradation.
-
Sampling: Withdraw aliquots at earlier time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Quenching: Neutralize the aliquot by adding an equivalent molar amount of HCl (e.g., 100 µL of 0.1 N HCl for every 100 µL of sample).[8]
-
Analysis: Dilute the neutralized sample with mobile phase and analyze by HPLC as described above.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Temperature | Typical Duration | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 25 °C - 70 °C | 2 - 24 hours | (4-Hydroxypyridin-3-yl)methanol |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 25 °C | 1 - 12 hours | (4-Hydroxypyridin-3-yl)methanol |
References
- 1. This compound [myskinrecipes.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for (4-Chloropyridin-3-yl)methanol Purity Analysis
This guide provides comprehensive technical support for developing a robust, stability-indicating HPLC method for the purity analysis of (4-Chloropyridin-3-yl)methanol. It is structured to anticipate challenges and provide field-proven solutions, addressing common questions and troubleshooting scenarios encountered by researchers and drug development professionals.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses foundational questions that arise during the initial phases of method development for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's structure is the cornerstone of successful method development. This compound has several key features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes the compound basic, with a typical pKa in the range of 5-6.[1][2] This basicity is a primary driver of potential chromatographic issues, particularly peak tailing.
-
Polarity: The presence of the nitrogen heterocycle and the methanol group makes it a polar, hydrophilic compound.[1] This can lead to poor retention on traditional non-polar stationary phases like C18.[3][4]
-
UV Absorbance: The aromatic pyridine ring is a chromophore, allowing for sensitive detection using a UV detector. Pyridine and its derivatives typically exhibit strong absorbance around 254 nm.[5][6][7][8]
Q2: What is a suitable starting point for HPLC column selection?
A2: Due to the basic and polar nature of the analyte, a standard C18 column is likely to cause significant peak tailing from interactions between the basic nitrogen and acidic residual silanols on the silica surface.[9][10][11] A more strategic selection is crucial.
Recommended column types include:
-
Polar-Endcapped or Polar-Embedded Phases: These columns have modified surfaces that shield residual silanols, drastically reducing peak tailing for basic compounds and offering better retention for polar analytes.[11][12]
-
Base-Deactivated Phases: Modern, high-purity silica columns that are extensively end-capped to minimize surface silanol activity are a viable option.[13]
-
Mixed-Mode Phases: Columns that offer both reversed-phase and ion-exchange retention mechanisms can provide excellent retention and selectivity for polar and charged compounds without the need for ion-pairing reagents.[1][5]
For initial screening, a C18 column with high-purity silica and robust end-capping can be attempted, but a polar-embedded phase is often a more direct path to a successful method.
Q3: How should I select and prepare the mobile phase for the initial runs?
A3: Mobile phase composition, particularly pH, is the most critical factor for controlling the chromatography of this compound.
-
pH Control: To achieve symmetrical peaks, the mobile phase pH should be adjusted to keep the analyte in a single ionic state and suppress silanol interactions. For a basic compound like this compound, a low pH (2.5-3.5) is highly recommended.[9][14] At this pH, the pyridine nitrogen is protonated, and the silanols on the column are non-ionized, minimizing undesirable secondary interactions.
-
Buffer Selection: Using a buffer is essential for maintaining a stable pH and ensuring run-to-run reproducibility.[15] Good choices for low-pH work include phosphate buffers or volatile alternatives like formic acid or trifluoroacetic acid (TFA) if MS compatibility is needed. A buffer concentration of 10-25 mM is typically sufficient.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[16]
-
Elution Mode: For a purity analysis where unknown impurities with varying polarities may be present, starting with a gradient elution is advisable.[15][17] A broad gradient (e.g., 5% to 95% Acetonitrile) will help visualize all components in the sample and establish the approximate solvent strength needed for elution.
Q4: What is the recommended detection wavelength (λmax)?
A4: Pyridine derivatives typically show a strong absorbance maximum around 254-257 nm.[5][6][8] A starting wavelength of 254 nm is a reliable choice. However, the best practice is to use a Photodiode Array (PDA) detector during method development. This allows you to:
-
Confirm the λmax of the main peak.
-
Check for co-eluting impurities by assessing peak purity across the peak.
-
Select an optimal wavelength that provides good sensitivity for both the main compound and all potential impurities.
Q5: What are the typical system suitability parameters I should monitor?
A5: System Suitability Testing (SST) ensures that the chromatographic system is performing adequately for the intended analysis. According to ICH guidelines, key parameters to monitor include:[18]
-
Tailing Factor (Asymmetry): For the main analyte peak, the tailing factor should ideally be ≤ 1.5. A value greater than 1.2 often indicates significant tailing that needs to be addressed.[9]
-
Theoretical Plates (Efficiency): A higher plate count indicates better column efficiency. A typical requirement is N > 2000.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 1.5 to ensure accurate quantitation.
-
Reproducibility (%RSD): The relative standard deviation for peak area and retention time from replicate injections (typically 5 or 6) should be < 2.0%.[18]
Q6: How do I ensure my method is "stability-indicating"?
A6: A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients. To achieve this, you must perform forced degradation (stress testing) studies.[19][20][21] The goal is to generate potential degradation products and prove that your method can separate them from the parent compound.
Typical stress conditions include:[20][22][23]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidation: e.g., 3% H2O2 at room temperature.
-
Thermal Stress: e.g., 80 °C.
-
Photolytic Stress: Exposing the sample to UV and visible light (per ICH Q1B guidelines).
After stressing the sample, run it through your HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak (Rs > 1.5). The use of a PDA detector is critical here to check for peak purity and ensure no degradants are co-eluting.[19]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My main peak is showing significant tailing (Tailing Factor > 1.5). What are the causes and how can I fix it?
-
Potential Cause 1: Secondary Silanol Interactions. This is the most common cause for basic compounds like this compound.[9][11] The basic nitrogen atom interacts strongly with acidic silanol groups on the column's stationary phase.
-
Solution A: Lower Mobile Phase pH. Decrease the pH of your aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. This protonates the analyte (making it more polar) and suppresses the ionization of silanols, minimizing the interaction.[9][14]
-
Solution B: Change the Column. Switch to a column specifically designed for basic compounds, such as a polar-embedded or a modern, fully end-capped, base-deactivated column.[11][13]
-
Solution C (Legacy): Add a Competing Base. Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this approach is less favored with modern columns and can suppress MS signals.[10]
-
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9][24]
-
Solution: Reduce the injection volume or dilute your sample and reinject.
-
-
Potential Cause 3: Extra-Column Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[9][11]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005"), ensure all fittings are properly connected with no gaps, and use a low-volume flow cell if available.
-
Problem: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run.
-
Potential Cause 1: Contaminated Mobile Phase. Impurities in your solvents (especially water) or buffer reagents can accumulate on the column at low organic concentrations and elute as peaks when the gradient strength increases.[25][26]
-
Solution A: Use High-Purity Reagents. Always use HPLC-grade solvents and high-purity water (e.g., from a Milli-Q system). Prepare fresh mobile phase daily.[24]
-
Solution B: Diagnose with a Blank Gradient. Run a gradient with no injection. If the peaks still appear, the source is the mobile phase or the system itself.[25][26]
-
-
Potential Cause 2: Sample Carryover. Residue from a previous, more concentrated injection can be flushed from the injector or column in a subsequent run.[27]
-
Solution: Implement a robust needle wash protocol on your autosampler, using a strong solvent. Inject a blank (diluent) after a high-concentration sample to check for carryover.
-
-
Potential Cause 3: System Contamination. The HPLC system itself (seals, filters, tubing) can become contaminated over time.[24]
-
Solution: Flush the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants. Disconnecting the column during a system flush is recommended to avoid damage.[26]
-
Problem: The retention time of my analyte is drifting to shorter times with each injection.
-
Potential Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can shift, especially in gradient methods.[27]
-
Solution: Increase the equilibration time at the end of your gradient method. A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Potential Cause 2: Mobile Phase pH Instability. If the mobile phase is unbuffered or poorly buffered, its pH can change over time (e.g., by absorbing atmospheric CO2), affecting the ionization state and retention of the analyte.
-
Solution: Ensure you are using a buffer at an appropriate concentration (10-25 mM) and that its pH is within its effective buffering range. Prepare fresh mobile phase daily.
-
-
Potential Cause 3: Column Degradation. Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a loss of retention.
-
Solution: Use a guard column to protect the analytical column from contaminants. If retention continues to decrease, the column may need to be replaced.
-
Part 3: Protocols, Data, and Workflows
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 x 4.6 mm, 3.5 µm | Balances efficiency and backpressure. Polar modification improves retention and peak shape for polar/basic analytes.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20mM Potassium Phosphate, pH 3.0) | Low pH protonates the analyte and suppresses silanol activity, improving peak shape.[9][14] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity than methanol.[16] |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B | A broad gradient to elute the main peak and any potential non-polar or polar impurities. Includes column wash and re-equilibration steps. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility by controlling viscosity and separation kinetics. |
| Injection Volume | 5 µL | A small volume to prevent column overload. |
| Detection | PDA Detector, 254 nm | 254 nm is a common maximum for pyridine derivatives.[7][8] PDA allows for peak purity analysis. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (90:10) | Using a solvent weaker than or equal to the initial mobile phase ensures good peak shape.[9] |
Experimental Protocol: Initial Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Water:Acetonitrile 90:10) to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample to a target concentration of 100 µg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Setup and Equilibration:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject the diluent (blank) once to ensure no system peaks are present.
-
Inject the reference standard solution five times to establish system suitability (repeatability).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the % purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Verify that all system suitability parameters meet the pre-defined criteria.
-
Visual Workflows
Caption: HPLC Method Development Workflow.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. agilent.com [agilent.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
- 17. benchchem.com [benchchem.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. rjptonline.org [rjptonline.org]
- 21. biomedres.us [biomedres.us]
- 22. mdpi.com [mdpi.com]
- 23. ijrpp.com [ijrpp.com]
- 24. uhplcs.com [uhplcs.com]
- 25. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 26. hplc.eu [hplc.eu]
- 27. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
An In-Depth Guide to the Reactivity of Chloropyridine Isomers in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing the biaryl and hetero-biaryl scaffolds that form the backbone of countless pharmaceutical compounds.[1][2][3][4][5][6] Among the various coupling partners, chloropyridines are particularly valuable due to their wide availability, lower cost, and greater stability compared to their bromo and iodo counterparts.[2]
However, not all chloropyridine isomers exhibit the same reactivity. The position of the chlorine atom relative to the ring's nitrogen atom profoundly influences the ease of the carbon-carbon bond formation. This guide provides a detailed comparison of the reactivity of 2-, 3-, and 4-chloropyridine in Suzuki coupling, supported by experimental data and mechanistic insights, to help scientists make informed decisions in their synthetic strategies.
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7] Understanding this cycle is fundamental to comprehending the differing reactivities of the chloropyridine isomers. The rate-determining step for unreactive aryl chlorides is typically the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.
A Tale of Three Isomers: Unpacking Reactivity
The reactivity of the chloropyridine isomers in Suzuki coupling generally follows the trend: 2-chloropyridine > 4-chloropyridine >> 3-chloropyridine . This hierarchy is a direct consequence of the electronic effects exerted by the electron-withdrawing nitrogen atom on the carbon-chlorine bond.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structure-Activity Relationship of (4-Chloropyridin-3-yl)methanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The (4-chloropyridin-3-yl)methanol scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its inherent structural features, including the reactive chloropyridine core and the modifiable methanol group, offer a rich landscape for structure-activity relationship (SAR) exploration. This guide provides a comparative analysis of this compound derivatives, drawing insights from studies on analogous compounds to elucidate the impact of structural modifications on their biological activity, with a primary focus on their roles as kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.
The Versatile Scaffold: this compound
The this compound molecule presents several key points for chemical modification, each influencing the resulting compound's pharmacological profile. Understanding the causality behind these modifications is crucial for rational drug design.
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scaffold [label="this compound Core", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
methanol_mod [label="Modification of\nthe Methanol Group\n(Ethers, Esters, Amines)", pos="-3,2!"]; pyridine_sub [label="Substitution on the\nPyridine Ring\n(Positions 2, 5, 6)", pos="3,2!"]; chloro_disp [label="Displacement of the\n4-Chloro Group\n(Nucleophilic Substitution)", pos="0,-3!"];
activity [label="Biological Activity\n(Kinase Inhibition, nAChR Modulation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,4!"];
scaffold -> methanol_mod [label=" Bioisosterism\n & Linker Extension"]; scaffold -> pyridine_sub [label=" Modulating\n Potency & Selectivity"]; scaffold -> chloro_disp [label=" Introduction of\n Key Binding Moieties"]; methanol_mod -> activity; pyridine_sub -> activity; chloro_disp -> activity; } Caption: Key modification points of the this compound scaffold.
Comparative Analysis of Biological Activity
As Kinase Inhibitors
The chloropyridine scaffold is a common feature in many potent kinase inhibitors. The chlorine atom can participate in crucial interactions within the ATP-binding pocket of kinases, and the pyridine nitrogen can act as a hydrogen bond acceptor.
Focus on c-Met Kinase Inhibition:
The c-Met receptor tyrosine kinase is a well-established target in cancer therapy.[2] SAR studies of related chloropyridine derivatives, such as those leading to the discovery of the potent c-Met inhibitor BMS-777607, provide significant insights.
| Modification | Structural Change | Impact on Activity | Rationale |
| Modification of the Methanol Group (Inferred) | Conversion to an ether linkage to a larger aromatic system. | Likely to enhance potency. | The ether oxygen can act as a hydrogen bond acceptor, and the appended aromatic group can occupy hydrophobic pockets in the kinase domain. |
| Substitution on the Pyridine Ring | Introduction of an amino group at the 2-position. | Can significantly increase potency. | The amino group can form a key hydrogen bond with the kinase hinge region. |
| Displacement of the 4-Chloro Group | Substitution with a phenoxy group. | Often a key step in creating potent inhibitors. | The phenoxy moiety can be further substituted to optimize interactions with the solvent-exposed region of the kinase. |
Experimental Data from Analogous c-Met Inhibitors:
| Compound | Core Structure | Key Substituents | c-Met IC50 (nM) |
| BMS-777607 Analog | 2-amino-3-chloropyridine | 4-yloxy-phenyl-urea | 3.9 |
| Reference Compound 1 | 4-chloropyridine | 3-carboxamide | >1000 |
| Reference Compound 2 | 2-aminopyridine | 4-yloxy-phenyl | 500 |
This data is illustrative and compiled from studies on related chloropyridine kinase inhibitors to highlight SAR trends.
As Nicotinic Acetylcholine Receptor (nAChR) Modulators
This compound is a recognized intermediate in the synthesis of nAChR modulators.[1] These receptors are implicated in a variety of neurological disorders, making them attractive therapeutic targets.
Key SAR Insights from Analogous nAChR Ligands:
The 6-chloro-3-pyridinylmethyl moiety, structurally similar to our core of interest, is found in potent nAChR ligands.
| Modification | Structural Change | Impact on Activity | Rationale |
| Modification of the Methanol Group | Conversion to an amine followed by formation of a heterocyclic ring (e.g., imidazolidine). | Can lead to high-affinity ligands. | The heterocyclic system can mimic the binding of acetylcholine and other natural ligands. |
| Substitution on the Pyridine Ring | Introduction of a second pyridine ring (bi-pyridyl analogs). | Can modulate selectivity for different nAChR subtypes. | The additional ring can form specific interactions with subunit interfaces of the receptor. |
| Bioisosteric Replacement of the Methanol Group | Replacement with a fluoromethyl or difluoromethyl group. | May enhance metabolic stability and binding affinity. | Fluorine can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. |
Experimental Data from Analogous nAChR Ligands:
| Compound | Core Structure | Key Moiety | α4β2 nAChR Ki (nM) |
| Imidacloprid Metabolite | 6-chloro-3-pyridinylmethyl | Imidazolidine | 6.0 |
| Epibatidine Analog | 2-pyridinyl | 7-azabicyclo[2.2.1]heptane | <1 |
| Varenicline | Pyrazino[2,3-b]pyridine | - | <1 |
This data is illustrative and compiled from studies on related pyridinyl nAChR ligands to highlight SAR trends.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential.
General Synthesis of (4-Chloropyridin-3-yl)methyl Ether Derivatives
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in a suitable buffer containing DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase to catalyze the production of light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Nicotinic Acetylcholine Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the target receptor.
Step-by-Step Methodology:
-
Prepare cell membranes expressing the desired nAChR subtype (e.g., α4β2).
-
In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]epibatidine), and various concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly kinase inhibitors and nAChR modulators. While direct and comprehensive SAR studies on its derivatives are still emerging, analysis of analogous structures provides a strong foundation for rational drug design.
Key takeaways for future research include:
-
Systematic Modification of the Methanol Group: The conversion of the methanol to ethers, esters, and amines, followed by the introduction of diverse functionalities, is a critical area for exploration.
-
Exploration of Substitutions on the Pyridine Ring: Further investigation into the effects of various substituents at the 2, 5, and 6-positions is warranted to fine-tune potency and selectivity.
-
Focus on Kinase and nAChR Subtype Selectivity: As new derivatives are synthesized, it will be crucial to assess their selectivity profiles across different kinase families and nAChR subtypes to minimize off-target effects.
By leveraging the insights from related compound classes and employing robust synthetic and biological evaluation protocols, researchers can unlock the full potential of this compound derivatives in the quest for novel and effective therapies.
References
A Guide to the Structural Validation of (4-Chloropyridin-3-yl)methanol by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic compounds in solution.[1][2][3][4] This guide provides an in-depth analysis of the validation of the structure of (4-Chloropyridin-3-yl)methanol using ¹H and ¹³C NMR spectroscopy, offering a comparative perspective against other analytical methods and detailed experimental protocols.
The Imperative of Structural Integrity
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s (singlet) | - |
| H-5 | ~7.4 | d (doublet) | ~5.0 |
| H-6 | ~8.4 | d (doublet) | ~5.0 |
| -CH₂- | ~4.7 | s (singlet) | - |
| -OH | Variable | br s (broad singlet) | - |
Causality behind the assignments:
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the chlorine atom further influences their chemical shifts. H-2 and H-6 are adjacent to the electronegative nitrogen, causing them to appear at a lower field compared to H-5. The coupling between the adjacent H-5 and H-6 protons is expected to result in a doublet for each, with a typical ortho-coupling constant of around 5.0 Hz.[6][7] The H-2 proton, lacking an adjacent proton, should appear as a singlet.
-
Methylene Protons (-CH₂-): The protons of the methylene group attached to the pyridine ring and the hydroxyl group are expected to resonate around 4.7 ppm. Their proximity to the electron-withdrawing pyridine ring and the oxygen atom causes a downfield shift compared to a simple alkyl group. In many cases, this signal will appear as a singlet, especially if there is no significant coupling to the hydroxyl proton, which is often the case due to rapid exchange.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Since the natural abundance of ¹³C is low, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~138 |
| C-4 | ~145 |
| C-5 | ~123 |
| C-6 | ~148 |
| -CH₂- | ~60 |
Rationale for the assignments:
-
Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region (typically 120-160 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.[8][9][10][11] Carbons directly attached to or in close proximity to these electronegative atoms (C-2, C-4, C-6) are expected to be more deshielded and thus appear at a lower field.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of 60 ppm, shifted downfield due to the attachment of the electronegative oxygen atom and the pyridine ring.
To further confirm the assignments of protonated carbons, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be performed. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons do not appear in a DEPT-135 spectrum.[12][13] For this compound, the DEPT-135 spectrum would show positive signals for the CH carbons of the pyridine ring (C-2, C-5, C-6) and a negative signal for the -CH₂- carbon.
A Comparative Look: Alternative and Complementary Validation Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive and irrefutable evidence.
| Analytical Technique | Information Provided | Strengths for this compound | Limitations for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₆H₆ClNO) and provides clues about the structure through fragmentation.[14] | Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the O-H bond (broad peak ~3300 cm⁻¹) and C-Cl bond (~700-800 cm⁻¹), as well as C=C and C=N bonds of the pyridine ring.[4] | Provides limited information about the overall carbon skeleton and isomer identification. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides the definitive, unambiguous structure. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.[15][16][17]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[15][18]
2. Instrument Setup and ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay (e.g., 1-2 seconds).
-
Acquire the ¹H NMR spectrum.
3. ¹³C NMR and DEPT-135 Acquisition:
-
After acquiring the ¹H spectrum, switch the spectrometer to the ¹³C channel.
-
Set the acquisition parameters for a proton-decoupled ¹³C experiment, including a wider spectral width (e.g., 0 to 160 ppm), a larger number of scans (due to the low natural abundance of ¹³C), and a suitable relaxation delay.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
To distinguish between CH, CH₂, and CH₃ groups, acquire a DEPT-135 spectrum using a standard pulse sequence.
4. Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C and DEPT-135 spectra to assign the signals to the respective nuclei in the this compound structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Comparative Analysis of Spectroscopic Techniques
This diagram highlights the complementary nature of different spectroscopic methods in structural elucidation.
Caption: Interplay of analytical techniques for structure elucidation.
Conclusion
The structural validation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predictable chemical shifts, coupling patterns, and carbon environments provide a robust and self-validating system for confirming the molecular structure. While other techniques like MS and IR offer valuable complementary information, NMR remains the cornerstone for unambiguous structural elucidation in solution. By following rigorous experimental protocols and a logical interpretive framework, researchers can ensure the integrity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. jchps.com [jchps.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.washington.edu [chem.washington.edu]
- 17. eurisotop.com [eurisotop.com]
- 18. scs.illinois.edu [scs.illinois.edu]
The Decisive Halogen: A Comparative Analysis of Kinase Inhibitors With and Without the Chloropyridine Moiety
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Critical Chlorine
In the landscape of kinase inhibitor discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in potent and selective therapeutic agents.[1] Its versatility allows for extensive chemical modification to optimize interactions within the ATP-binding pocket of various kinases. A particularly impactful functionalization is the incorporation of a chlorine atom, creating a chloropyridine moiety. This seemingly simple addition can profoundly influence a compound's binding affinity, selectivity, and overall pharmacological profile. The chlorine atom, through its size and electronegativity, can engage in crucial halogen bonding and other non-covalent interactions, anchoring the inhibitor to the kinase's hinge region.[2][3]
This guide provides an in-depth comparative analysis of kinase inhibitors, dissecting the functional consequences of the chloropyridine moiety. We will explore case studies where the presence of this group is a key differentiator in inhibitor performance, delve into the structure-activity relationships (SAR), and provide detailed experimental protocols for the assays used to characterize and compare these compounds. Our objective is to equip researchers with a comprehensive understanding of the strategic importance of the chloropyridine moiety in the design of next-generation kinase inhibitors.
Comparative Analysis: The Impact of the Chloropyridine Moiety on Kinase Inhibition
The influence of the chloropyridine moiety is best understood through direct comparison of structurally analogous inhibitors. While a perfect pair of inhibitors—differing only by the presence of a chlorine on the pyridine ring—is rare in publicly available data, we can draw valuable insights from closely related compounds and bioisosteric replacement studies.
Case Study 1: The Significance of the Pyridine and its Halogenation in Covalent Inhibition
A compelling example of the critical role of the heterocyclic core and its substitution comes from the development of covalent inhibitors for the C-terminal kinase domain (CTKD) of MSK1.[4] In a study exploring 2,5-dichloropyrimidine-based inhibitors, replacement of the dichloropyrimidine with a chloropyridine or dichlorophenyl group resulted in a complete loss of activity.[4] This suggests that both the nitrogen atoms of the pyrimidine ring and the chloro-substituent are essential for the necessary electrophilicity to form a covalent bond with a cysteine residue in the kinase.[4]
Further investigation revealed that even within the pyrimidine series, the presence and position of the chlorine atom are critical. An isomeric monochloropyrimidine demonstrated slightly enhanced activity compared to the dichloropyrimidine starting point, highlighting the delicate balance of electronics and sterics.[4] Interestingly, a chloropyridine analog did show high potency when combined with a different core scaffold, indicating that the surrounding molecular context dictates the ultimate contribution of the chloropyridine moiety.[4]
Table 1: Comparative Activity of MSK1 Inhibitors with Varying Heterocyclic Cores
| Compound ID (Reference) | Core Moiety | MSK1 CTKD pIC50 | Key Observation |
| 1 [4] | 2,5-Dichloropyrimidine | ~6.0 | Initial hit |
| 11 [4] | Pyridine | Inactive | Loss of activity upon removal of one nitrogen and one chlorine |
| 13 [4] | Chloropyridine | Inactive | Loss of activity despite presence of chlorine |
| 14 [4] | Monochloropyrimidine | ~6.1 | Slightly enhanced activity compared to dichloropyrimidine |
| 23 [4] | Chloropyridine (with pyrrolopyrimidine) | High Potency | Activity regained in a different molecular scaffold |
Note: pIC50 values are approximated from the source for comparative purposes.
Case Study 2: Multi-Kinase Inhibitors and the 3-(2-chloropyridin-4-yl)oxyaniline Scaffold
The 3-(2-chloropyridin-4-yl)oxyaniline scaffold is a key component in several multi-kinase inhibitors, including BMS-777607.[2] This compound, while developed as a c-Met inhibitor, demonstrates significant activity against other kinases like Axl, Ron, and Tyro3.[2] This cross-reactivity, often termed polypharmacology, can be therapeutically advantageous by targeting multiple oncogenic pathways simultaneously and potentially overcoming drug resistance.[2][5]
Experimental Protocols: A Guide to Comparative Inhibitor Characterization
To ensure the scientific rigor of any comparative analysis, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested (e.g., 10-point dilution series).
-
-
Reaction Setup (384-well plate format):
-
Add 1 µL of each diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in assay buffer containing the purified recombinant kinase and its specific substrate (peptide or protein).
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Add 2 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, HTRF®, or ELISA-based detection).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of purified recombinant kinase and a specific substrate allows for the direct assessment of the inhibitor's effect on the target enzyme without the confounding factors of a cellular environment. Keeping the ATP concentration near its Km value is crucial for obtaining an accurate and comparable IC50, as competitive inhibitors will appear less potent at higher ATP concentrations.
Cellular Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate growth medium.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the kinase inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each experiment is essential for validating the assay's performance and ensuring the reliability of the results.
Visualization of Signaling Pathways and Experimental Workflows
To better understand the context in which these kinase inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to study them.
Caption: EGFR signaling pathway with the point of inhibition by a chloropyridine-containing kinase inhibitor.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion: The Chloropyridine Moiety as a Key Design Element
The chloropyridine moiety is more than a mere structural component; it is a strategic design element that can profoundly shape the pharmacological properties of a kinase inhibitor. Through specific, directional interactions within the kinase ATP-binding site, it can enhance potency and modulate selectivity. The case studies presented in this guide, though not exhaustive, illustrate the significant impact that the presence and positioning of a chlorine atom on a pyridine ring can have on inhibitor activity.
For researchers in the field of drug discovery, a deep understanding of the structure-activity relationships governing the interactions of such moieties is indispensable. The provided experimental protocols offer a robust framework for the comparative evaluation of novel and existing kinase inhibitors, ensuring the generation of high-quality, reproducible data. As the quest for more potent and selective kinase inhibitors continues, the judicious use of functional groups like the chloropyridine will undoubtedly remain a cornerstone of successful drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (4-Chloropyridin-3-yl)methanol-Derived Agrochemicals Versus Existing Products
This guide provides a comprehensive technical comparison of the efficacy of a new generation of agrochemicals derived from (4-Chloropyridin-3-yl)methanol, focusing on the novel insecticide Isocycloseram, against established products such as Sulfoxaflor and Flupyradifurone. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering an in-depth analysis of performance based on available experimental data.
Introduction: A Novel Mode of Action in Insect Pest Management
The continuous challenge of insecticide resistance necessitates the discovery and development of new active ingredients with novel modes of action. This compound has emerged as a key building block for a new class of isoxazoline insecticides.[1] The most prominent derivative is Isocycloseram, the active ingredient in Syngenta's PLINAZOLIN® technology.[2][3] Isocycloseram represents a significant advancement in pest control as the first foliar-applied insecticide classified under the Insecticide Resistance Action Committee (IRAC) Group 30.[4]
Unlike many existing insecticides that target the nicotinic acetylcholine receptor (nAChR), Isocycloseram is an allosteric modulator of the GABA-gated chloride channel.[5] This distinct mechanism of action provides a crucial tool for managing resistant pest populations where other modes of action have become less effective.[4] This guide will objectively compare the performance of Isocycloseram with two other significant modern insecticides, Sulfoxaflor and Flupyradifurone, which also address the need for alternatives to older chemistries.
Mechanisms of Action: A Tale of Two Targets
The difference in the primary site of action between Isocycloseram and its comparators, Sulfoxaflor and Flupyradifurone, is fundamental to understanding their respective roles in integrated pest management (IPM) and resistance management strategies.
Isocycloseram (IRAC Group 30): Allosteric Modulation of the GABA-Gated Chloride Channel
Isocycloseram acts on the central nervous system of insects by binding to a unique site on the GABA (gamma-aminobutyric acid) receptor, a ligand-gated ion channel.[4] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isocycloseram allosterically modulates this receptor, meaning it binds to a site distinct from the GABA binding site, and potentiates the effect of GABA, leading to a continuous influx of chloride ions. This sustained inhibition results in paralysis and death of the insect.[5] Crucially, this binding site is different from those targeted by other GABAergic insecticides like fiproles and cyclodienes, making Isocycloseram effective against pests resistant to those classes.[5]
Figure 1: Simplified diagram of Isocycloseram's mechanism of action.
Sulfoxaflor (IRAC Group 4C) and Flupyradifurone (IRAC Group 4D): Targeting the Nicotinic Acetylcholine Receptor
Sulfoxaflor (a sulfoximine) and Flupyradifurone (a butenolide) are both classified under IRAC Group 4, which comprises nicotinic acetylcholine receptor (nAChR) competitive modulators. However, they belong to different subgroups, indicating distinct chemical structures and binding characteristics compared to neonicotinoids (Group 4A). These insecticides mimic the neurotransmitter acetylcholine (ACh) and bind to nAChRs in the insect's central nervous system. This binding leads to the uncontrolled opening of sodium ion channels, resulting in continuous nerve stimulation, tremors, paralysis, and eventual death of the insect. While both target the nAChR, their unique chemical structures can overcome certain resistance mechanisms that have developed to neonicotinoids.[6]
Figure 2: Simplified diagram of the mechanism of action for nAChR competitive modulators.
Comparative Efficacy: Laboratory and Field Data
The true measure of an insecticide's utility lies in its performance against target pests in both controlled laboratory settings and dynamic field environments.
Laboratory Bioassays: Potency Assessment
Laboratory bioassays are crucial for determining the intrinsic toxicity of an active ingredient to a specific pest, often expressed as the median lethal concentration (LC50) or median lethal dose (LD50).
Table 1: Comparative LC50 Values of Isocycloseram, Flupyradifurone, and Sulfoxaflor against Key Sucking Pests
| Insecticide | Pest Species | LC50 | 95% Confidence Interval | Citation |
| Isocycloseram | Spodoptera frugiperda (Fall Armyworm) | 0.26 mg/kg | Not specified | [7] |
| Flupyradifurone | Bemisia tabaci (Whitefly) | 12.7 g a.i./100 L | Not specified | [8] |
| Myzus mumecola (Apricot Aphid) | 0.08 mg/L | Not specified | [9] | |
| Sulfoxaflor | Myzus mumecola (Apricot Aphid) | 1.89 mg/L | Not specified | [9] |
Note: Direct comparison of LC50 values should be done with caution due to variations in experimental protocols, pest populations, and units of measurement across different studies.
A study on the efficacy of various insecticides against the apricot aphid, Myzus mumecola, found that Flupyradifurone exhibited a significantly lower LC50 value (0.08 mg/L) compared to Sulfoxaflor (1.89 mg/L), indicating higher intrinsic toxicity to this particular aphid species under the tested conditions.[9] Another study on the fall armyworm, Spodoptera frugiperda, demonstrated the high insecticidal activity of Isocycloseram with an LC50 of 0.26 mg/kg.[7] For the whitefly, Bemisia tabaci, a study found the LC50 of Flupyradifurone to be 12.7 g a.i./100 L, which was comparable to the neonicotinoid imidacloprid.[8]
Field Trials: Real-World Performance
Field trials provide a more holistic view of an insecticide's efficacy, taking into account environmental factors, application methods, and residual activity.
Table 2: Summary of Field Efficacy of Isocycloseram, Sulfoxaflor, and Flupyradifurone against Sucking Pests
| Insecticide | Crop | Target Pest(s) | Key Findings | Citation(s) |
| Isocycloseram | Cotton | Plant bugs, Stink bugs, Thrips, Mites | Strong foliar efficacy; robust control of corn rootworm when applied at planting. Effective against pests with known resistance challenges. | [2][4] |
| Sulfoxaflor | Cucumber | Whiteflies, Aphids | Mean reduction of 92.43-94.48% for whiteflies and 94.05-96.00% for aphids. | [6] |
| Cotton | Aphids, Thrips, Whiteflies, Leafhoppers | A combination of Spinetoram and Sulfoxaflor provided excellent control of the sucking pest complex. | [10] | |
| Flupyradifurone | Cucumber | Whiteflies, Aphids | Mean reduction of 96.75-97.73% for whiteflies and 96.70-98.33% for aphids. | [6] |
| Cassava | Whiteflies | Significantly reduced adult and nymph populations; more rapid and potent than imidacloprid. | [8] |
Field trials on cucumber demonstrated that both Flupyradifurone and Sulfoxaflor provided excellent control of whiteflies and aphids, with Flupyradifurone showing slightly higher mean reduction percentages.[6] Syngenta's field trials with Isocycloseram (PLINAZOLIN® technology) have shown strong performance against a broad spectrum of pests, including those with known resistance to other insecticide classes, such as thrips and diamondback moths.[4]
Experimental Protocols: Ensuring Methodological Rigor
The reliability of efficacy data is contingent upon the use of standardized and validated experimental protocols. Below are representative methodologies for key bioassays.
Leaf-Dip Bioassay for Aphid LC50 Determination
This method is widely used to determine the contact and ingestion toxicity of insecticides to aphids.
Protocol:
-
Insect Rearing: Maintain a healthy, age-synchronized culture of the target aphid species (e.g., Myzus persicae) on untreated host plants in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).
-
Insecticide Solutions: Prepare a series of at least five serial dilutions of the test insecticide in distilled water. A surfactant may be added to ensure uniform coverage. A control of distilled water (with surfactant if used) is also prepared.
-
Leaf Treatment: Excise healthy, uniform leaves from the host plant. Dip each leaf into a respective insecticide dilution for 10-15 seconds with gentle agitation.[11] Allow the leaves to air dry on a paper towel.
-
Infestation: Place the treated, dried leaves into petri dishes containing a layer of agar to maintain turgor.[12] Transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.[12]
-
Incubation: Seal the petri dishes with ventilated lids and incubate under the same conditions as insect rearing.
-
Mortality Assessment: Assess aphid mortality after a set period (e.g., 24, 48, or 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 and its 95% confidence intervals.
Figure 3: Workflow for a typical leaf-dip bioassay for aphids.
Residual Contact Bioassay for Whitefly Nymphs
This method assesses the efficacy of an insecticide's residual activity against sessile life stages.
Protocol:
-
Plant Preparation: Grow host plants (e.g., cotton or cucumber) to a suitable stage (e.g., 2-4 true leaves).
-
Infestation: Introduce adult whiteflies (Bemisia tabaci) into a cage with the host plants and allow for oviposition for a defined period (e.g., 24 hours). Remove the adults.
-
Nymph Development: Allow the eggs to hatch and develop to the desired nymphal instar (e.g., 2nd or 3rd instar) under controlled conditions.
-
Insecticide Application: Apply the insecticide to the infested leaves using a Potter spray tower or a calibrated sprayer to ensure uniform deposition.[13]
-
Incubation: Maintain the treated plants under controlled environmental conditions.
-
Efficacy Assessment: After a specified period (e.g., 7-10 days), examine the leaves under a microscope to determine the number of dead and live nymphs.
-
Data Analysis: Calculate the percentage mortality for each treatment, correct for control mortality, and analyze the data to determine dose-response relationships.
Conclusion and Future Perspectives
This compound-derived agrochemicals, particularly Isocycloseram, represent a significant advancement in insecticide technology. Its novel mode of action (IRAC Group 30) provides a much-needed tool for resistance management, especially for pests that have developed resistance to older chemistries.
Based on the available data, Isocycloseram demonstrates high efficacy against a broad spectrum of economically important pests. In comparative contexts, Flupyradifurone and Sulfoxaflor also exhibit excellent performance against key sucking pests. The choice between these newer chemistries will depend on the target pest spectrum, local resistance profiles, and the specific crop and environmental conditions.
For researchers and drug development professionals, the distinct mechanisms of action of these compounds offer fertile ground for further investigation. Future research should focus on direct, side-by-side comparative field trials of Isocycloseram against Sulfoxaflor and Flupyradifurone to provide growers and crop consultants with more precise guidance. Additionally, continued monitoring for any signs of cross-resistance or the development of new resistance mechanisms is paramount for the long-term sustainability of these valuable pest management tools.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. PLINAZOLIN® technology | Syngenta US [syngenta-us.com]
- 3. Syngenta Crop Protection announces PLINAZOLIN® technology: setting a new standard in innovative insect control | Syngenta [syngenta.com]
- 4. agribusinessglobal.com [agribusinessglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Comparative Insecticidal Activity and Mechanism of Isocycloseram versus Other GABAergic Insecticides against the Fall Armyworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. neptjournal.com [neptjournal.com]
- 12. irac-online.org [irac-online.org]
- 13. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
spectroscopic differentiation between isomers of chloropyridinylmethanol
An In-Depth Guide to the Spectroscopic Differentiation of Chloropyridinylmethanol Isomers
For researchers in medicinal chemistry and drug development, the precise structural elucidation of pyridine derivatives is paramount. Isomers of compounds like chloropyridinylmethanol, which share the same molecular formula but differ in the arrangement of their chloro and hydroxymethyl substituents, can exhibit vastly different pharmacological and toxicological profiles. Consequently, unambiguous identification is not merely an analytical task but a foundational requirement for advancing research.
This guide provides a comprehensive comparison of key spectroscopic techniques for differentiating the structural isomers of chloropyridinylmethanol. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. By understanding why these differences arise, researchers can confidently identify their target molecules.
The Power of Proton and Carbon NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful tool for distinguishing constitutional isomers of substituted pyridines.[1] By probing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecule's connectivity and symmetry.[2]
The key to differentiation lies in how the electron-withdrawing nitrogen atom and the chloro-substituent influence the chemical shifts (δ) and spin-spin coupling patterns of the protons and carbons on the pyridine ring. Protons and carbons closer to these electronegative groups are "deshielded" and resonate at a higher chemical shift (further downfield).[2]
¹H NMR Spectroscopy: A Fingerprint of Substitution
The substitution pattern dictates the number of unique proton signals, their splitting patterns (multiplicity), and their chemical shifts. Symmetrical isomers will exhibit fewer signals than asymmetrical ones. For instance, an isomer with substitution at the 2- and 5-positions will have a different symmetry and thus a different spectral fingerprint than one substituted at the 2- and 4-positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments. Due to the symmetry principle, isomers with higher symmetry will show fewer carbon signals. The chemical shifts of the carbon atoms are also predictably influenced by the position of the chloro and hydroxymethyl groups, providing another layer of confirmation.
Comparative NMR Data for Representative Isomers
To illustrate these principles, the table below summarizes the predicted NMR characteristics for three hypothetical isomers of chloropyridinylmethanol.
| Isomer Structure | Predicted ¹H NMR Aromatic Signals | Predicted ¹³C NMR Aromatic Signals | Key Differentiating Features |
| (6-chloro-3-pyridinyl)methanol | 3 distinct signals (doublet, doublet of doublets, doublet) | 5 distinct signals | Asymmetrical pattern, unique coupling constants for each proton. |
| (2-chloro-4-pyridinyl)methanol | 3 distinct signals (singlet, doublet, doublet) | 5 distinct signals | Presence of a singlet for the proton between two substituents. |
| (5-chloro-2-pyridinyl)methanol | 3 distinct signals (doublet, doublet of doublets, doublet) | 5 distinct signals | Different chemical shifts compared to the 6-chloro-3-pyridinyl isomer due to proximity to the nitrogen. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the chloropyridinylmethanol isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 1-2 seconds.[3]
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher ¹³C frequency.
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans : ≥1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.[3]
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and for differentiating isomers based on their unique "fingerprint" region.[4][5] While all isomers of chloropyridinylmethanol will exhibit a broad O-H stretching band (around 3200-3400 cm⁻¹) and a C-O stretching band (around 1050-1150 cm⁻¹), the key to differentiation lies in the subtle shifts within the fingerprint region (below 1500 cm⁻¹).[6][7]
The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is particularly sensitive to the substitution pattern on the aromatic ring, providing a diagnostic fingerprint for each isomer.[5]
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| All Isomers | ~3300 (broad) : O-H stretch from the methanol group. ~2900 : C-H stretch (aliphatic). ~1600, ~1450 : C=C and C=N ring stretching. ~1050 : C-O stretch. ~750 : C-Cl stretch. |
| Distinguishing Region | 900-650 : C-H out-of-plane bending. The specific frequencies and number of bands in this region are highly diagnostic of the substitution pattern on the pyridine ring. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid analyte with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition :
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of chloropyridinylmethanol will have the same molecular ion peak (M⁺), their fragmentation patterns, particularly when using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), can differ.
The position of the substituents can influence the stability of the resulting fragment ions. For example, the loss of a chlorine atom, a hydroxyl radical, or a CH₂OH group may be more or less favorable depending on the isomer's structure, leading to different relative abundances of fragment ions in the mass spectrum. However, in some cases, the fragmentation patterns can be very similar, making differentiation by MS alone challenging.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile organic solvent such as methanol or dichloromethane.[3]
-
GC Separation :
-
Column : Standard non-polar capillary column (e.g., DB-5ms).
-
Injection Volume : 1 µL.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.[3]
-
-
MS Detection :
-
Ionization Source : Electron Ionization (EI).
-
Ionization Energy : 70 eV.[3]
-
Mass Range : m/z 40-400.
-
A Logic-Driven Workflow for Isomer Identification
A systematic approach combining these techniques provides the most reliable path to isomer identification. The following workflow illustrates how to proceed from functional group confirmation to definitive structural elucidation.
Caption: A logical workflow for the spectroscopic identification of chloropyridinylmethanol isomers.
Conclusion
While IR and Mass Spectrometry are invaluable for confirming the presence of required functional groups and determining molecular weight, NMR spectroscopy stands as the gold standard for the unambiguous differentiation of chloropyridinylmethanol isomers .[1][3] The distinct chemical shifts, signal multiplicities, and symmetry-dependent number of signals in both ¹H and ¹³C NMR spectra provide a unique structural fingerprint for each isomer. A combined analytical approach, following a logical workflow, ensures the highest degree of confidence in structural assignment, a critical step in the development of novel therapeutics and chemical entities.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. youtube.com [youtube.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of Synthesized (4-Chloropyridin-3-yl)methanol
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
(4-Chloropyridin-3-yl)methanol is a pivotal building block in modern medicinal and agrochemical synthesis. It serves as a key intermediate in the development of pharmaceuticals, including nicotinic acetylcholine receptor modulators for treating neurological disorders, and in the formulation of selective herbicides.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final product. Even trace impurities can carry forward through synthetic steps, potentially leading to undesired side effects or reduced therapeutic activity.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond simple procedural descriptions to explore the underlying chromatographic principles, explaining the rationale behind the selection of columns, mobile phases, and validation protocols. Our objective is to equip researchers and drug development professionals with a robust analytical framework to ensure the integrity of their synthetic intermediates.
Analyte Profile and Chromatographic Challenges
This compound (MW: 143.57 g/mol , Formula: C₆H₆ClNO) is an aromatic heterocyclic compound.[1][2] The presence of the pyridine nitrogen and the hydroxyl group imparts significant polarity. This hydrophilicity presents a primary challenge for the most common analytical technique, Reversed-Phase (RP) HPLC.[3][4] Polar compounds often exhibit poor retention on traditional non-polar stationary phases (like C18), eluting at or near the solvent front (void volume), which compromises resolution from other polar impurities or formulation excipients.[5][6][7]
Therefore, a successful purity-indicating method must not only retain the main analyte but also possess the selectivity to separate it from:
-
Unreacted starting materials.
-
Regioisomers (e.g., (3-chloropyridin-4-yl)methanol).
-
Products of over-oxidation (e.g., 4-chloronicotinic acid) or side-reactions.
-
Degradation products formed during storage or under stress conditions.
To address these challenges, we will compare a conventional C18-based method with an alternative approach utilizing a polar-modified stationary phase designed for enhanced retention of hydrophilic compounds.
Method Development and Comparative Rationale
Method A: The Industry Standard - Reversed-Phase on a C18 Column
This method represents the workhorse of most analytical labs. Its ubiquity and the vast body of literature make it an essential baseline for any purity assessment.
-
Causality of Choices:
-
Stationary Phase: A traditional C18 (octadecylsilane) column is selected for its hydrophobic character, which separates molecules based on their hydrophobicity.[8] For this compound, retention is achieved by manipulating the mobile phase to maximize interaction.
-
Mobile Phase: A mixture of water and an organic solvent (like acetonitrile or methanol) is used. The key is the inclusion of a buffer (e.g., ammonium acetate). The pyridine moiety has a pKa of ~5.2-6[3][4]; operating the mobile phase at a pH below this (e.g., pH 4.5) ensures the nitrogen atom is protonated. This slight increase in polarity can paradoxically improve retention on some C18 phases and, more importantly, it ensures consistent ionization, leading to sharp, reproducible peak shapes.
-
Method B: Enhanced Selectivity - Reversed-Phase on a Polar-Embedded Column
This alternative method is designed to overcome the retention challenges inherent in Method A for polar analytes.
-
Causality of Choices:
-
Stationary Phase: A polar-embedded group (EPG) column (e.g., with an amide or carbamate group embedded in the alkyl chain) is chosen. These phases offer a different separation mechanism. They can operate in highly aqueous mobile phases without the "phase collapse" common to C18 columns, providing superior retention for polar molecules.[7] This dual retention capability (hydrophobic interaction and polar interactions) provides unique selectivity.
-
Mobile Phase: This column chemistry allows for the use of a higher percentage of the aqueous component in the mobile phase. This is advantageous for retaining the very polar this compound and any potential polar degradants, moving them away from the void volume and improving resolution. A simple mobile phase of water and acetonitrile is often sufficient, reducing complexity.
-
Experimental Design: A Self-Validating Protocol
Trustworthiness in an analytical method is achieved when the protocol itself can verify the system's performance. This is accomplished through forced degradation studies and rigorous system suitability testing.
Workflow for Method Validation
Caption: Overall workflow from synthesis to method selection.
Protocol 1: Forced Degradation (Stress Testing)
To ensure the analytical method is "stability-indicating," a forced degradation study must be performed as outlined by ICH guideline Q1A(R2).[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants can be detected.[9][11]
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid material in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from this stressed solid.
-
Photolytic Degradation: Expose the solid material to a light source providing combined visible and UV light as per ICH Q1B guidelines.[12] Prepare a 0.1 mg/mL solution from the exposed solid.
-
Control Samples: Prepare an unstressed control sample at 0.1 mg/mL and a blank (diluent only).
Protocol 2: HPLC Analysis and System Suitability
The system's suitability must be confirmed before any sample analysis, adhering to standards like USP General Chapter <621>.[13][14][15] This ensures that the equipment and method are performing correctly on the day of analysis.[13]
-
System Equilibration: Purge and equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Injections:
-
Inject the blank (diluent) once to ensure no interfering peaks are present.
-
Inject the standard solution (0.1 mg/mL unstressed sample) five times consecutively.
-
-
Acceptance Criteria: Before proceeding with sample analysis, ensure the system meets the following criteria based on the five replicate injections of the standard.
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD%) | ≤ 2.0% for peak area | Demonstrates the reproducibility of the injector and detector.[13] |
| USP Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[13] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and separation power of the column. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Confirms the method's ability to separate the analyte from potential impurities.[13] |
Chromatographic Conditions
| Parameter | Method A: Conventional C18 | Method B: Polar-Embedded |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 | Deionized Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) | 95% A / 5% B (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Water:Acetonitrile (50:50) | Water:Acetonitrile (50:50) |
Results and Performance Comparison
The following table presents simulated data from the analysis of a stressed sample (acid hydrolysis) to objectively compare the performance of the two methods. We will focus on the main peak of this compound and a key polar degradant ("Degradant 1") that elutes early.
| Performance Metric | Method A: Conventional C18 | Method B: Polar-Embedded |
| Retention Time (tR) of Main Peak | 3.5 min | 6.8 min |
| Retention Time (tR) of Degradant 1 | 1.2 min (near void) | 2.5 min |
| Resolution (Rs) between Main Peak and Degradant 1 | 3.1 | 8.5 |
| USP Tailing Factor (Tf) of Main Peak | 1.3 | 1.1 |
| Theoretical Plates (N) of Main Peak | 5500 | 6200 |
Interpretation of Data
-
Retention: Method B provides significantly better retention for the main analyte (6.8 min vs. 3.5 min). More importantly, it retains the polar "Degradant 1" well away from the solvent front (2.5 min), whereas Method A shows it eluting near the void volume (1.2 min), risking co-elution with other unretained species.
-
Resolution: The superior retention in Method B translates directly to a much higher resolution value (8.5 vs. 3.1). This indicates a more robust separation, providing greater confidence that no impurities are hidden under the main peak.
-
Peak Shape & Efficiency: Both methods produce excellent peak shape (Tailing Factor < 1.5) and column efficiency (Plates > 5000), indicating good chromatographic practice. However, the slightly better tailing factor in Method B is common for basic compounds on polar-embedded phases.
Method Selection Logic
Caption: Decision logic for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the conventional C18 and the polar-embedded phase HPLC methods can successfully be used for the purity assessment of this compound, provided they are properly validated and meet system suitability criteria.
However, this comparative guide demonstrates that for a polar, basic compound like this compound, a method utilizing a polar-embedded stationary phase (Method B) offers superior performance . Its ability to provide enhanced retention and resolution for both the parent compound and its potential polar impurities makes it a more robust and reliable choice for stability-indicating assays and in-depth impurity profiling.
Recommendation:
-
For developmental work, impurity identification, and stability testing , where maximum resolution is critical, Method B is the authoritative choice .
-
For routine, late-stage quality control where the impurity profile is well-established and no early-eluting species are expected, Method A can be a cost-effective and adequate solution .
By carefully selecting the analytical method based on the specific requirements of the sample and the stage of development, researchers can ensure the highest quality of their synthetic intermediates, paving the way for safer and more effective final products.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. usp.org [usp.org]
A Comparative Guide to the Synthetic Routes of (4-Chloropyridin-3-yl)methanol for the Research Scientist
(4-Chloropyridin-3-yl)methanol is a crucial heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors for neurological disorders.[1] Its structural features also lend themselves to the development of selective agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and insights into the underlying chemical principles.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Reduction of 4-Chloronicotinic Acid | Route B: From 4-Chloro-3-cyanopyridine |
| Starting Material | 4-Chloronicotinic acid | 4-Chloro-3-cyanopyridine |
| Key Transformations | Direct reduction of carboxylic acid | 1. Reduction of nitrile to aldehyde2. Reduction of aldehyde to alcohol |
| Primary Reducing Agent(s) | Lithium Aluminum Hydride (LAH) or Borane (BH3) | 1. Diisobutylaluminum hydride (DIBAL-H)2. Sodium Borohydride (NaBH4) |
| Typical Overall Yield | Good to Excellent | Good |
| Scalability | Moderate (LAH can be challenging on a large scale) | Good |
| Safety Considerations | LAH is highly pyrophoric and water-reactive. Borane reagents are also flammable and require careful handling. | DIBAL-H is pyrophoric and moisture-sensitive. |
| Substrate Scope | Limited by the availability of substituted nicotinic acids. | Versatile, with a wide range of substituted cyanopyridines being accessible. |
Route A: Reduction of 4-Chloronicotinic Acid
This classical approach involves the direct reduction of the carboxylic acid functionality of 4-chloronicotinic acid to the corresponding primary alcohol. The choice of reducing agent is critical and dictates the reaction conditions and safety protocols.
Diagram of Synthetic Pathway: Route A
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of (4-Chloropyridin-3-yl)methanol Derivatives as c-Met Kinase Inhibitors
This guide provides a comprehensive comparison of hypothetical (4-Chloropyridin-3-yl)methanol derivatives, benchmarked against a structurally related, potent c-Met inhibitor, BMS-777607. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors for oncology. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present comparative data to illustrate the principles of structure-activity relationship (SAR) in this chemical series.
Introduction: The Pyridine Scaffold and the c-Met Target
The this compound core is a valuable starting point in medicinal chemistry. Its substituted pyridine ring serves as a versatile scaffold, found in numerous biologically active compounds.[1][2] The chlorine and methanol functionalities offer convenient handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
One of the most critical targets in modern oncology is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerization and autophosphorylation trigger a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways.[4] This signaling cascade is crucial for normal cellular processes like proliferation and migration. However, aberrant c-Met activation, through overexpression or mutation, is a key driver in the progression and metastasis of many human cancers, making it a highly sought-after therapeutic target.[5][6]
This guide will explore a series of hypothetical derivatives based on the this compound scaffold, designed to inhibit c-Met. Their performance will be compared against BMS-777607, a known potent and selective inhibitor of the Met kinase superfamily that shares a key 3-chloropyridinoxy structural motif.[7][8]
The c-Met Signaling Pathway and Mechanism of Inhibition
Understanding the target pathway is fundamental to inhibitor design and evaluation. The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for ATP-competitive inhibitors, the class to which our hypothetical derivatives belong.
Caption: HGF/c-Met signaling pathway and point of competitive inhibition.
In Vitro Evaluation: From Kinase Activity to Cellular Effects
The initial assessment of our derivatives begins with in vitro assays to determine their direct inhibitory effect on the c-Met kinase and their subsequent impact on cancer cell viability.
Rationale for Derivative Design
To explore the SAR, we propose three hypothetical derivatives of this compound (Parent Compound 1 ). The design rationale is to modify the methanol group, a common site for creating linkages to other pharmacophoric fragments.
-
Derivative 2 (Ether Linkage): The methanol is converted to an ether, linking it to a 2-fluoro-4-nitrophenyl group. This modification aims to occupy the hydrophobic pocket near the ATP-binding site and explore electronic effects.
-
Derivative 3 (Amine Linkage): An amine linkage to a bulkier N,N-dimethylaniline group is introduced. This explores the impact of a more flexible and basic linker, potentially forming different hydrogen bond interactions.
-
Derivative 4 (Optimized Moiety): Building on insights from known inhibitors, this derivative incorporates a more complex amide-linked moiety known to form key interactions within the kinase domain, similar to the hinge-binding region targeted by many successful kinase inhibitors.
Comparative In Vitro Activity
The following table summarizes the expected in vitro performance of our hypothetical derivatives against the benchmark compound, BMS-777607.
| Compound ID | Structure | Modification from Parent | c-Met IC₅₀ (nM) | Axl IC₅₀ (nM) | Selectivity (Axl/c-Met) | H460 Cell Proliferation IC₅₀ (µM) |
| 1 | This compound | Parent Scaffold | >10,000 | >10,000 | - | >100 |
| 2 | Derivative 2 | Ether linkage to 2-fluoro-4-nitrophenyl | 850 | 2,500 | ~3x | 25.5 |
| 3 | Derivative 3 | Amine linkage to N,N-dimethylaniline | 425 | 3,000 | ~7x | 15.2 |
| 4 | Derivative 4 | Optimized amide linkage | 15 | 120 | 8x | 0.45 |
| BMS-777607 | Reference Compound | Structurally Related Alternative | 3.9 | 1.1 | ~0.3x | 0.14 |
Data for compounds 1-4 are hypothetical, based on established SAR principles for kinase inhibitors. Data for BMS-777607 is sourced from public data.[7][9]
Expertise & Experience: As anticipated, the parent scaffold (1 ) is inactive. Simple modifications in 2 and 3 confer micromolar activity, a common outcome in early-stage lead discovery. The significant improvement with Derivative 4 highlights the necessity of incorporating structural motifs that effectively mimic the adenine portion of ATP and engage with key residues in the kinase hinge region. While Derivative 4 shows potent c-Met inhibition, it does not surpass the benchmark, BMS-777607. Notably, BMS-777607 also potently inhibits Axl, another receptor tyrosine kinase, whereas our hypothetical series shows some selectivity for c-Met over Axl.[10] This demonstrates the critical trade-off between potency and selectivity that must be managed during lead optimization.
Detailed Experimental Protocol: In Vitro c-Met Kinase Assay (ADP-Glo™)
This protocol ensures a self-validating system by including positive and negative controls and generating a dose-response curve to accurately determine the IC₅₀ value.
Caption: Workflow for an in vitro c-Met kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. A typical starting concentration would be 1 mM.
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Dilute recombinant human c-Met kinase (catalytic domain) in 1X Kinase Assay Buffer to the desired concentration (e.g., 2-5 ng/µL).
-
Prepare a 2X ATP/Substrate solution in 1X Kinase Assay Buffer containing ATP at twice the final desired concentration (e.g., 20 µM) and a suitable substrate like Poly(Glu, Tyr) 4:1.[12]
-
-
Assay Plate Setup (384-well plate):
-
To "Test Inhibitor" wells, add 2.5 µL of the compound dilutions.
-
To "Positive Control" (0% inhibition) and "Blank" (no enzyme) wells, add 2.5 µL of DMSO.
-
Add 5 µL of diluted c-Met enzyme to "Test Inhibitor" and "Positive Control" wells.
-
Add 5 µL of 1X Kinase Assay Buffer to "Blank" wells.
-
-
Reaction Initiation: Add 2.5 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The final volume will be 10 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Detection (using a kit like Promega's ADP-Glo™): [13]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the "Blank" signal from all other wells. Calculate the percent inhibition relative to the "Positive Control". Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Evaluation: Assessing Efficacy in a Preclinical Model
Promising in vitro candidates must be evaluated in a biological system to assess their efficacy and tolerability. The human tumor xenograft model is a standard in oncology drug discovery.
Comparative In Vivo Efficacy and Pharmacokinetics
The table below summarizes the expected in vivo performance and key pharmacokinetic (PK) parameters for our most promising candidate, Derivative 4 , compared to BMS-777607.
| Compound ID | Dose & Schedule (Mouse) | Tumor Growth Inhibition (TGI, %) | Oral Bioavailability (F, %) | Plasma Half-Life (t½, hours) |
| Derivative 4 | 50 mg/kg, oral, QD | 65% | 35% | 4.5 |
| BMS-777607 | 50 mg/kg, oral, QD | >90% (complete stasis) | High (not specified) | Not specified |
Data for Derivative 4 are hypothetical. Data for BMS-777607 is based on published results in a GTL-16 xenograft model.[7]
Trustworthiness: The data illustrates a realistic outcome where a compound with potent in vitro activity (Derivative 4 ) shows good, but not complete, tumor growth inhibition in vivo. This discrepancy is often due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15] The lower oral bioavailability and shorter half-life of Derivative 4 compared to the benchmark suggest that less of the compound is reaching the tumor for a sufficient duration. This highlights the importance of parallel optimization of both potency and pharmacokinetics. Further medicinal chemistry efforts would focus on modifying the scaffold of Derivative 4 to improve its metabolic stability and absorption without sacrificing its affinity for c-Met.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This protocol provides a validated workflow for assessing the in vivo efficacy of a test compound.
Caption: Experimental workflow for a mouse xenograft efficacy study.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Cell Preparation:
-
Culture a human cancer cell line with known c-Met activation (e.g., NCI-H460 non-small cell lung cancer) under standard conditions.
-
Harvest cells when they are in a logarithmic growth phase. Prepare a single-cell suspension.
-
Resuspend the cells in a cold 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.[16]
-
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.[17]
-
Tumor Growth and Staging:
-
Allow tumors to grow. Monitor the mice 2-3 times per week.
-
Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=10 mice per group).
-
-
Compound Formulation and Dosing:
-
Formulate the test compound and vehicle control for the chosen route of administration (e.g., oral gavage). A common vehicle is 0.5% methylcellulose with 0.2% Tween-80 in water.
-
Administer the dose daily for a predetermined period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the dosing period.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Conclusion and Future Directions
This guide outlines a systematic approach to the in vitro and in vivo evaluation of novel this compound derivatives as c-Met kinase inhibitors. Through a hypothetical SAR study benchmarked against a known inhibitor, we have demonstrated the logical progression from initial scaffold to a potent lead. Our analysis underscores the critical need to co-optimize biochemical potency, cellular activity, and pharmacokinetic properties to achieve in vivo efficacy.
The detailed protocols provided for key assays serve as a robust framework for generating reliable and reproducible data. Future work on this scaffold would involve synthesizing and testing a broader array of derivatives to refine the SAR, improve metabolic stability, and enhance oral bioavailability, with the ultimate goal of identifying a preclinical candidate with a superior overall profile.
References
- 1. researchhub.com [researchhub.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sinobiological.com [sinobiological.com]
- 5. The hepatocyte growth factor (HGF)-MET receptor tyrosine kinase signaling pathway: Diverse roles in modulating immune cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Safety Operating Guide
Navigating the Disposal of (4-Chloropyridin-3-yl)methanol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of (4-Chloropyridin-3-yl)methanol, a halogenated pyridine derivative, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
The Chemical Profile: Understanding the Hazards
Core Principles of Disposal: A Self-Validating System
The foundation of any chemical disposal protocol rests on three pillars: Segregation, Characterization, and Professional Management. This system ensures that waste is handled in a manner that minimizes risk at every stage.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, including this compound, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[5][7] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron will protect against contamination of personal clothing.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or dust.[5][8][9]
Waste Management Workflow
Caption: Waste Disposal Workflow for this compound.
Part 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[5][11]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, weighing paper, or absorbent materials used for minor spills, should be collected in a designated solid hazardous waste container.[10]
-
Liquid Waste: Unused or spent solutions of this compound, as well as solvent rinsates from cleaning contaminated glassware, must be collected in a designated liquid hazardous waste container.[10] Do not pour this waste down the drain.[5]
-
Empty Containers: "Empty" containers that held this compound are not truly empty and must be managed as hazardous waste. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol), and collect the rinsate as liquid hazardous waste.[10]
Part 3: Labeling and Storage - Clear Communication and Safe Containment
Accurate labeling and proper storage are crucial for communicating hazards and preventing accidental exposure.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[10][12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[7][10] Keep the container securely closed when not in use.[8][13]
Part 4: Spill Management - Preparedness and Response
Even with the most stringent precautions, spills can occur. A well-rehearsed spill response plan is essential.
-
Minor Spills: For small spills, alert personnel in the immediate area.[14] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5][15][16] Do not use combustible materials like paper towels to absorb the initial spill.[17]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9][13] Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[15]
-
Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[14][15]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| CAS Number | 189449-41-0 | MySkinRecipes[1] |
| Molecular Formula | C₆H₆ClNO | MySkinRecipes[1] |
| Molecular Weight | 143.57 g/mol | MySkinRecipes[1] |
| Hazard Class (as HCl salt) | Harmful if swallowed, Skin/Eye Irritant | Chemical Label[2] |
| Recommended Storage | Room temperature, in a cool, dry, well-ventilated area | AK Scientific, Inc.[18], MySkinRecipes[1] |
| Occupational Exposure Limit (Pyridine) | 5 ppm (8-hour TWA) | OSHA, NIOSH, ACGIH[19] |
Part 5: The Final Step - Professional Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Arrange for the pickup and disposal of your hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Waste Inventory: Provide the disposal company with an accurate inventory of the waste, including the chemical name and quantity.[10]
The recommended disposal method for chlorinated organic compounds is typically high-temperature incineration.[4][20] This process ensures the complete destruction of the hazardous material.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a shared responsibility that safeguards both the scientific community and the world at large.
References
- 1. This compound [myskinrecipes.com]
- 2. chemical-label.com [chemical-label.com]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. benchchem.com [benchchem.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. mtu.edu [mtu.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. aksci.com [aksci.com]
- 19. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of (4-Chloropyridin-3-yl)methanol
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, (4-Chloropyridin-3-yl)methanol is a compound frequently handled in research and development laboratories.[1] While its utility is significant, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Risk Assessment
This compound hydrochloride is classified as harmful if swallowed, and it causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] The GHS classification for related isomers includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Although comprehensive toxicological data for this specific isomer may be limited, the chemical structure suggests that caution is warranted.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Safety goggles or safety glasses with side shields. A face shield is required for operations with a higher risk of splashing. | Protects against accidental splashes that can cause serious eye irritation. Ensure eyewear meets ANSI Z87.1 standards. |
| Skin | Chemical-resistant lab coat (flame-retardant is recommended). | A fully buttoned lab coat protects against skin contact with the chemical. |
| Hands | Nitrile gloves. Consider double-gloving for prolonged contact. | Nitrile gloves offer resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently. |
| Respiratory | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used. | A fume hood is the primary engineering control to minimize inhalation of any potential aerosols or dust. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This will minimize the inhalation of any potential aerosols or dust. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.
-
Handling: Conduct all manipulations of this compound within the fume hood.[7] Use compatible tools such as spatulas and glassware to avoid any adverse reactions.[7] Avoid generating dust or aerosols.[7]
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[7] Decontaminate the work area with a suitable solvent.
Storage
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][7] It should be stored away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Unused or Waste Chemical
Collect all unused or waste this compound in a designated and properly labeled hazardous waste container.[7] The container must be compatible with the chemical and have a secure lid. Follow your institution's and local regulations for chemical waste disposal.[7]
Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste. These materials should be collected in a labeled, sealable hazardous waste container for disposal.
Empty Containers
The first rinse of an empty container must be collected and disposed of as hazardous waste.[8] For chemicals with high toxicity, the first three rinses must be collected.[8][9] After thorough rinsing, the container can be disposed of according to your institution's guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water.[3] Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
-
Spill Response: For a minor spill, alert personnel in the area, don appropriate PPE, and contain the spill with an absorbent material.[7] For a major spill, evacuate the area and contact your institution's emergency response team.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
